Phenacaine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N'-bis(4-ethoxyphenyl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-21-17-10-6-15(7-11-17)19-14(3)20-16-8-12-18(13-9-16)22-5-2/h6-13H,4-5H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDAEKSDNVPFJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046062 | |
| Record name | Phenacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-93-9 | |
| Record name | Phenacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenacaine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3M4D317W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phenacaine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacaine is a local anesthetic agent that reversibly blocks nerve signal conduction, primarily by targeting voltage-gated sodium channels (NaV). These channels are integral membrane proteins that play a crucial role in the initiation and propagation of action potentials in excitable cells, such as neurons. By inhibiting the influx of sodium ions through these channels, this compound effectively dampens neuronal excitability, leading to a loss of sensation in the localized area of application. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action on voltage-gated sodium channels, including its binding sites, state-dependent interactions, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: The Modulated Receptor Hypothesis
The interaction of this compound with voltage-gated sodium channels is best described by the Modulated Receptor Hypothesis . This model posits that the affinity of local anesthetics for the sodium channel is not constant but is instead dependent on the conformational state of the channel.[1] Voltage-gated sodium channels cycle through three primary states:
-
Resting (Closed) State: At negative resting membrane potentials, the channel is closed but available for activation.
-
Open State: Upon membrane depolarization, the channel opens, allowing for the rapid influx of sodium ions.
-
Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state from which it must return to the resting state to be available for subsequent opening.
This compound, like other local anesthetics, exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[1] This state-dependent binding is the basis for the phenomenon of use-dependent block (or phasic block), where the degree of channel inhibition increases with the frequency of nerve stimulation.[2] Nerves that are firing at a higher frequency, such as those transmitting pain signals, spend more time in the open and inactivated states, making them more susceptible to blockade by this compound.
The Binding Site: An Inner Pore Receptor
The binding site for this compound and other local anesthetics is located within the inner pore of the voltage-gated sodium channel α-subunit.[3] This receptor site is formed by amino acid residues from the S6 transmembrane segments of the four homologous domains (I-IV) that constitute the channel pore.[4] Mutagenesis studies have identified a highly conserved phenylalanine residue in the IVS6 segment as a critical determinant of local anesthetic binding and use-dependency.[5] The binding of this compound to this site is thought to physically occlude the pore, thereby preventing the passage of sodium ions, and may also involve electrostatic repulsion.
Pathways of Channel Access
This compound can access its binding site within the channel pore through two distinct pathways:
-
The Hydrophilic Pathway: In its protonated, charged form, this compound can access the inner pore when the channel's activation gate is open. This pathway is therefore only available during channel activation.[2]
-
The Hydrophobic Pathway: In its neutral, uncharged form, this compound can partition into the lipid cell membrane and diffuse laterally to access its binding site through fenestrations in the side of the channel protein.[6] This pathway is accessible even when the channel is in the closed or inactivated state.
Quantitative Data
While extensive quantitative data on the binding kinetics and potency of many local anesthetics on various voltage-gated sodium channel subtypes exist, specific data for this compound is not as readily available in the published literature. To provide a comparative context for researchers, the following tables summarize key quantitative parameters for other well-characterized local anesthetics. These values are typically determined using the experimental protocols outlined in the subsequent section.
Table 1: Comparative IC50 Values for Tonic Block of Voltage-Gated Sodium Channels by Local Anesthetics
| Compound | Channel Subtype | IC50 (µM) | Reference |
| Lidocaine | TTXs (Rat DRG) | 42 | [7] |
| TTXr (Rat DRG) | 210 | [7] | |
| hNaV1.5 | 295 | [8] | |
| Bupivacaine | TTXs (Rat DRG) | 13 | [7] |
| TTXr (Rat DRG) | 32 | [7] | |
| hNaV1.5 | 4.51 | [2] | |
| Tetracaine | Peripheral Nerve | 0.7 | [7] |
| hNaV1.5 | 4.5 | [8] | |
| hNaV1.7 | 3.6 | [9] |
TTXs: Tetrodotoxin-sensitive; TTXr: Tetrodotoxin-resistant
Table 2: Comparative IC50 Values for Use-Dependent Block of Voltage-Gated Sodium Channels by Local Anesthetics
| Compound | Channel Subtype | Frequency (Hz) | IC50 (µM) | Reference |
| Lidocaine | hNaV1.5 | 30 | 74 | [10] |
| Mexiletine | hNaV1.5 | Not Specified | 47.0 | [11] |
| Quinidine | hNaV1.5 | Not Specified | 28.9 | [11] |
| Flecainide | hNaV1.5 | Not Specified | 5.5 | [11] |
Table 3: Comparative Binding Affinities (Ki) and Kinetics for Local Anesthetics
| Compound | Channel/Preparation | Parameter | Value | Reference |
| Lidocaine | Cardiac Na+ Channels | EC50 (High Affinity) | 5-20 µM | [11] |
| Bupivacaine | Toad Node of Ranvier | k_on (open) | 2.5 x 10^5 M^-1 s^-1 | [6] |
| Toad Node of Ranvier | k_on (inactivated) | 4.4 x 10^4 M^-1 s^-1 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with voltage-gated sodium channels.
Patch-Clamp Electrophysiology
This is the gold-standard technique for studying the effects of drugs on ion channel function. The whole-cell configuration is typically used to measure the activity of the entire population of sodium channels in a single cell.
1. Cell Preparation:
-
Use a cell line stably expressing the desired human voltage-gated sodium channel subtype (e.g., HEK293 cells expressing hNaV1.5).
-
Culture cells to 70-80% confluency.
-
On the day of the experiment, dissociate cells using a gentle enzyme solution (e.g., trypsin-EDTA) and re-plate them onto glass coverslips at a low density.
-
Allow cells to adhere for at least 1-2 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. Cesium and fluoride are used to block potassium and calcium channels, respectively, isolating the sodium current.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (>1 GΩ) seal (a "gigaseal") between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.
-
Use a patch-clamp amplifier to control the membrane potential (voltage-clamp) and record the resulting currents.
4. Voltage Protocols:
-
Tonic Block: Hold the cell at a very negative potential (e.g., -120 mV) to ensure all channels are in the resting state. Apply brief depolarizing pulses (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz). After obtaining a stable baseline current, perfuse the chamber with the external solution containing various concentrations of this compound and measure the reduction in the peak sodium current.
-
Use-Dependent Block: Hold the cell at a more depolarized potential (e.g., -90 mV). Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 5 or 10 Hz). Measure the progressive decrease in the peak sodium current during the pulse train in the presence of this compound.
5. Data Analysis:
-
For tonic block, plot the fractional block of the peak current as a function of this compound concentration and fit the data with the Hill equation to determine the IC50.
-
For use-dependent block, quantify the fractional block at each pulse in the train and compare the block at different stimulation frequencies.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues that are critical for this compound binding.
1. Mutagenesis:
-
Obtain the cDNA encoding the desired voltage-gated sodium channel α-subunit.
-
Use a commercially available site-directed mutagenesis kit to introduce a specific mutation (e.g., changing a phenylalanine to an alanine) at a putative binding site residue.
-
Verify the mutation by DNA sequencing.
2. Channel Expression:
-
Transcribe the wild-type and mutant channel cRNA in vitro.
-
Inject the cRNA into Xenopus laevis oocytes or transfect a mammalian cell line (e.g., HEK293 cells).
-
Allow 2-3 days for channel expression.
3. Functional Characterization:
-
Perform whole-cell patch-clamp electrophysiology (or two-electrode voltage clamp for oocytes) on cells expressing either the wild-type or mutant channels as described above.
-
Determine the IC50 for tonic and use-dependent block by this compound for both the wild-type and mutant channels.
4. Data Analysis:
-
A significant increase in the IC50 value for the mutant channel compared to the wild-type channel indicates that the mutated residue is important for this compound binding.
Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity (Ki) of this compound for the sodium channel.
1. Membrane Preparation:
-
Homogenize cells or tissue expressing the target sodium channel in a cold buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Competitive Binding Assay:
-
In a multi-well plate, incubate a fixed concentration of the membrane preparation with a fixed concentration of a radiolabeled ligand that is known to bind to the local anesthetic site (e.g., [3H]-batrachotoxin).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 of this compound.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: Signaling pathway of voltage-gated sodium channel gating and this compound blockade.
Caption: Experimental workflow for patch-clamp electrophysiology.
Caption: Logical relationship of the Modulated Receptor Hypothesis.
Caption: Workflow for a site-directed mutagenesis experiment.
Conclusion
This compound exerts its local anesthetic effect through a state-dependent blockade of voltage-gated sodium channels. Its higher affinity for the open and inactivated states of the channel, mediated by binding to a receptor site within the inner pore, leads to a potent and use-dependent inhibition of neuronal excitability. While specific quantitative data for this compound's interaction with various sodium channel subtypes are not extensively documented, the well-established mechanisms for other local anesthetics provide a strong framework for understanding its action. The experimental protocols detailed in this guide offer robust methodologies for future research aimed at precisely quantifying the binding kinetics and potency of this compound, which will be invaluable for the development of novel and more selective local anesthetic agents.
References
- 1. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 2. Physiological and pharmacologic aspects of peripheral nerve blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of phasic inhibition of neuronal sodium currents by lidocaine and bupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Discovery and Historical Development of Phenacaine (Holocaine): A Technical Guide
Abstract
Phenacaine, also known by its trade name Holocaine, emerged in the late 19th century as an early synthetic local anesthetic, developed amidst the search for a less toxic and non-addictive alternative to cocaine.[1][2] This technical guide provides a comprehensive overview of the discovery, historical development, chemical synthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental insights and a historical perspective on this significant compound in the evolution of local anesthesia.
Introduction: The Quest for Cocaine Alternatives
The introduction of cocaine as the first local anesthetic in 1884 by Carl Koller revolutionized surgical procedures, particularly in ophthalmology.[2][3] However, the significant toxicity and addictive properties of cocaine quickly became apparent, prompting a dedicated search for safer synthetic substitutes.[4][5] This period of intense chemical exploration led to the synthesis of several new local anesthetics, including this compound, which offered a distinct chemical structure and anesthetic profile.[2]
Discovery and Historical Timeline
This compound was synthesized as part of a broader effort in the late 19th and early 20th centuries to develop new amino ester local anesthetics.[2] Its development followed the synthesis of other early cocaine alternatives like tropocaine and eucaine.[5] While less prominent than later anesthetics such as procaine and lidocaine, this compound found a specific and valuable niche, primarily as a topical anesthetic in ophthalmic procedures.[6][7]
Caption: Historical development timeline of early local anesthetics.
Chemical Properties and Synthesis
This compound is chemically designated as N,N'-Bis(4-ethoxyphenyl)acetamidine and possesses the chemical formula C18H22N2O2.[8]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C18H22N2O2 | [8][9] |
| Molecular Weight | 298.39 g/mol | [9] |
| CAS Number | 101-93-9 | [7][8] |
| Melting Point (HCl salt) | 191 °C | [10] |
Synthesis Pathway
The synthesis of this compound can be achieved through the condensation of p-phenetidine with triethyl orthoacetate.[7] This reaction forms an imino ether intermediate (a Pinner salt), which then reacts with a second equivalent of p-phenetidine to yield this compound.[7] An alternative patented synthesis route utilized phenacetin as the precursor.[7]
References
- 1. Local anesthetic - Wikipedia [en.wikipedia.org]
- 2. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The History of Local Anaesthesia [gresham.ac.uk]
- 4. ijhns.com [ijhns.com]
- 5. researchgate.net [researchgate.net]
- 6. firsthope.co.in [firsthope.co.in]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound [webbook.nist.gov]
- 9. This compound [drugcentral.org]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
Phenacaine's Inhibitory Effects on Calmodulin-Dependent Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the inhibitory effects of the local anesthetic phenacaine on calmodulin (CaM)-dependent enzymes. This compound exerts its inhibitory action not by directly targeting the enzymes, but by antagonizing calmodulin, a crucial calcium-binding protein that regulates a multitude of cellular processes. This guide will detail the mechanism of action, summarize the available quantitative data for related local anesthetics, provide comprehensive experimental protocols for assessing this inhibition, and visualize the relevant signaling pathways. This document is intended to be a valuable resource for researchers in pharmacology, biochemistry, and drug development investigating the off-target effects of local anesthetics and the modulation of calmodulin-dependent signaling.
Introduction: The Role of Calmodulin in Cellular Signaling
Calmodulin is a ubiquitous, highly conserved calcium-binding protein that functions as a primary transducer of intracellular calcium signals.[1] Upon binding Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a diverse array of target proteins, including a variety of enzymes.[1] This regulation is critical for numerous physiological processes such as neurotransmission, muscle contraction, cell proliferation, and apoptosis.
This compound, a potent local anesthetic, has been demonstrated to interfere with these Ca²⁺-dependent signaling pathways by targeting calmodulin.[1][2][3] This guide will focus on the inhibitory effects of this compound on two key classes of calmodulin-dependent enzymes: cyclic nucleotide phosphodiesterases and Ca²⁺-ATPases.
Mechanism of Action: this compound as a Calmodulin Antagonist
The primary mechanism by which this compound inhibits calmodulin-dependent enzymes is through direct binding to calmodulin in a Ca²⁺-dependent manner.[1][2][3] This interaction prevents calmodulin from activating its target enzymes. The binding of local anesthetics like this compound to calmodulin is thought to be driven by both hydrophobic and electrostatic interactions. This antagonism effectively uncouples the calcium signal from its downstream enzymatic effectors.
The inhibitory action of this compound is specific to the calmodulin-stimulated activity of these enzymes; the basal, calmodulin-independent activity remains largely unaffected.[1][2][3] This specificity underscores the role of this compound as a calmodulin antagonist rather than a direct enzyme inhibitor.
Quantitative Data: Inhibitory Potency of Local Anesthetics on Calmodulin-Dependent Enzymes
| Local Anesthetic | Target Enzyme System | IC₅₀ (µM) | Reference |
| Dibucaine | Calmodulin-dependent Phosphodiesterase | 15 | [1] |
| Tetracaine | Calmodulin-dependent Phosphodiesterase | 40 | [1] |
| Dibucaine | Calmodulin-dependent Ca²⁺-ATPase | 20 | [1] |
| Tetracaine | Calmodulin-dependent Ca²⁺-ATPase | 50 | [1] |
Note: The IC₅₀ values represent the concentration of the inhibitor required to reduce the calmodulin-stimulated enzyme activity by 50%. These values can vary depending on the experimental conditions, such as the concentrations of Ca²⁺ and calmodulin.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the inhibitory effects of this compound on calmodulin-dependent enzymes.
Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase (PDE) Inhibition Assay
This assay measures the activity of PDE by quantifying the conversion of cyclic AMP (cAMP) to 5'-AMP. The inhibition by this compound is determined by comparing the enzyme activity in the presence and absence of the compound.
Materials:
-
Enzyme: Purified calmodulin-dependent phosphodiesterase (e.g., from bovine brain).
-
Substrate: Cyclic AMP (cAMP) and [³H]-cAMP.
-
Activator: Purified calmodulin and CaCl₂.
-
Inhibitor: this compound hydrochloride.
-
Reaction Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂.
-
Stop Solution: 0.1 M HCl.
-
Separation Medium: Anion-exchange resin (e.g., Dowex).
-
Scintillation Cocktail and Scintillation Counter .
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, CaCl₂, calmodulin, and the desired concentration of this compound (or vehicle control).
-
Add the purified phosphodiesterase to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding the substrate mixture of cAMP and [³H]-cAMP.
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Apply the reaction mixture to the anion-exchange resin column to separate the unreacted [³H]-cAMP from the product [³H]-5'-AMP.
-
Elute the [³H]-5'-AMP with water and collect the eluate.
-
Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity and determine the percent inhibition by this compound.
Calmodulin-Dependent Ca²⁺-ATPase Inhibition Assay
This assay measures the activity of the Ca²⁺-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Enzyme Source: Erythrocyte ghosts or purified Ca²⁺-ATPase.
-
Substrate: Adenosine triphosphate (ATP).
-
Activator: Purified calmodulin and CaCl₂.
-
Inhibitor: this compound hydrochloride.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing KCl, MgCl₂, and an ATP regenerating system (e.g., creatine phosphate and creatine kinase).
-
Colorimetric Reagent for Pi detection: (e.g., Malachite green-molybdate reagent).
-
Spectrophotometer .
Protocol:
-
Prepare erythrocyte ghosts or use a purified enzyme preparation.
-
Set up reaction tubes containing the assay buffer, CaCl₂, and calmodulin.
-
Add the desired concentrations of this compound or vehicle control to the respective tubes.
-
Add the enzyme preparation to the tubes and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the colorimetric reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm for malachite green).
-
Generate a standard curve using known concentrations of phosphate to determine the amount of Pi released.
-
Calculate the specific activity of the Ca²⁺-ATPase and the percentage of inhibition by this compound.
Signaling Pathways and Visualizations
The following diagrams illustrate the signaling pathways affected by this compound's inhibition of calmodulin-dependent enzymes.
Conclusion
This compound acts as a potent inhibitor of calmodulin-dependent enzymes by antagonizing calmodulin, thereby disrupting Ca²⁺-mediated signaling pathways. This guide has provided a comprehensive overview of the mechanism of action, comparative quantitative data, detailed experimental protocols, and visual representations of the affected signaling cascades. Understanding these off-target effects of this compound and other local anesthetics is crucial for a complete pharmacological profile and for the development of more selective therapeutic agents. The provided protocols and diagrams serve as a practical resource for researchers investigating the intricate role of calmodulin in cellular regulation and its modulation by pharmacological agents.
References
Spectroscopic Analysis of Phenacaine: A Technical Guide for Identification
Introduction
Phenacaine, chemically known as N,N'-bis(4-ethoxyphenyl)ethanimidamide, is a topical anesthetic.[1][2] Its definitive identification is crucial in pharmaceutical quality control, forensic analysis, and drug development to ensure product purity, verify identity, and support regulatory compliance. Spectroscopic techniques provide a rapid, reliable, and non-destructive means for the structural elucidation and identification of this compound. This guide details the application of key spectroscopic methods—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—for this purpose.
Chemical Profile
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to ionize and fragment. The resulting fragmentation pattern serves as a molecular fingerprint.[5]
Experimental Protocol (Electron Ionization - MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct insertion probe or Gas Chromatography (GC) inlet.
-
Ionization: The sample is vaporized and enters the ionization chamber where it is bombarded with a beam of electrons (typically at 70 eV). This process forms a positively charged molecular ion (M•+) and various fragment ions.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum, which plots relative ion abundance against m/z.[6]
Data Presentation: Key Ions and Fragments
The mass spectrum of this compound is characterized by a distinct molecular ion and several major fragment ions resulting from the cleavage of its ether and amidine linkages.[4]
| m/z Value | Proposed Fragment Ion | Interpretation | Relative Intensity |
| 298 | [C₁₈H₂₂N₂O₂]•+ | Molecular Ion (M•+) | High |
| 190 | [C₁₀H₁₂NO₂]•+ | Cleavage of the C-N bond | Moderate |
| 162 | [C₉H₁₀O₂]•+ | Cleavage of the C-N bond with H transfer | Moderate |
| 135 | [C₈H₁₀NO]+ | p-Ethoxyanilinium ion | High |
| 109 | [C₇H₉O]+ | p-Ethoxyphenol radical cation | High |
| 108 | [C₇H₈O]•+ | p-Ethoxyphenol ion | Base Peak (100%) |
| 77 | [C₆H₅]+ | Phenyl cation (loss of ethoxy group) | Moderate |
Data derived from the NIST Mass Spectrometry Data Center.[4]
Interpretation and Visualization
The fragmentation of this compound is initiated by the loss of an electron to form the molecular ion at m/z 298. The most abundant fragment, the base peak, is observed at m/z 108, corresponding to the stable p-ethoxyphenol ion. Other significant peaks arise from cleavages around the central acetamidine core, as illustrated in the following pathway.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. It is an excellent tool for identifying the functional groups present in a molecule.[7]
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The sample is pressed with a clamp to ensure good contact. An IR beam is passed through the ATR crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample.
-
Spectrum Generation: The detector measures the attenuation of the IR beam at different wavenumbers, resulting from absorption by the sample's functional groups. The instrument software converts this signal into an IR spectrum plotting transmittance or absorbance versus wavenumber (cm⁻¹).[8]
Data Presentation: Predicted IR Absorption Bands
Based on its structure, this compound is expected to exhibit several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3300-3100 | N-H Stretch (Amidine) | R-NH-R | Medium |
| ~3080-3010 | Aromatic C-H Stretch | Ar-H | Medium-Weak |
| ~2980-2850 | Aliphatic C-H Stretch | -CH₃, -CH₂ | Strong |
| ~1660-1640 | C=N Stretch | Imine/Amidine | Strong |
| ~1610-1580 | C=C Stretch | Aromatic Ring | Medium |
| ~1510 | C=C Stretch | Aromatic Ring | Strong |
| ~1240 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |
| ~1170 | In-plane C-H Bend | Aromatic Ring | Medium |
| ~1040 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |
| ~830 | Out-of-plane C-H Bend | 1,4-disubstituted (para) | Strong |
Interpretation
The IR spectrum confirms the presence of key structural features. The strong bands around 1240 cm⁻¹ and 1040 cm⁻¹ are highly characteristic of the aryl-alkyl ether linkages. A strong peak around 1650 cm⁻¹ indicates the C=N double bond of the amidine group. Aromaticity is confirmed by C=C stretching bands near 1600 and 1510 cm⁻¹ and the strong out-of-plane C-H bending vibration around 830 cm⁻¹, which is indicative of para-substitution on the benzene rings. Finally, absorptions in the 2850-2980 cm⁻¹ region confirm the presence of the aliphatic ethyl and methyl groups.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR identifies the different types of carbon atoms.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. For ¹H NMR, acquire the spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.
-
Processing: The resulting Free Induction Decay (FID) signal is Fourier transformed by the instrument software to generate the NMR spectrum, which plots signal intensity versus chemical shift in parts per million (ppm).[9]
Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
The predicted chemical shifts are based on the known structure of this compound and data from structurally similar compounds like Phenacetin.[10]
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-6.8 | d (doublet) | 8H | Aromatic Protons (Ar-H) |
| ~4.0 | q (quartet) | 4H | Methylene Protons (-O-CH₂-CH₃) |
| ~2.1 | s (singlet) | 3H | Amidine Methyl Protons (-C(CH₃)=N) |
| ~1.4 | t (triplet) | 6H | Ethyl Methyl Protons (-O-CH₂-CH₃) |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Amidine Carbon (-C(CH₃)=N) |
| ~155 | Aromatic C-O |
| ~145 | Aromatic C-N |
| ~122 | Aromatic C-H |
| ~115 | Aromatic C-H |
| ~64 | Methylene Carbon (-O-CH₂) |
| ~18 | Amidine Methyl Carbon (-C(CH₃)) |
| ~15 | Ethyl Methyl Carbon (-CH₃) |
Interpretation
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments. The aromatic protons would appear as a doublet in the 6.8-7.0 ppm region. The ethoxy groups give rise to a characteristic quartet (~4.0 ppm) and triplet (~1.4 ppm) pattern. A singlet around 2.1 ppm would correspond to the methyl group on the amidine carbon. The ¹³C NMR spectrum will confirm the presence of the eight unique carbon environments in the molecule, with distinct signals for the amidine, aromatic, and aliphatic carbons.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated π-electrons. It is primarily used for quantitative analysis but can also serve as a preliminary identification tool.[11]
Experimental Protocol
-
Sample Preparation: Prepare a dilute stock solution of this compound in a UV-transparent solvent (e.g., ethanol or 0.1 M HCl).[12] Further dilute to a concentration that gives an absorbance reading between 0.2 and 1.0.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record its absorption spectrum, typically over a range of 200-400 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).[11]
Data Presentation: Expected UV-Vis Absorption Data
| Solvent | Expected λmax (nm) | Chromophore |
| Ethanol | ~280 - 290 nm | p-Ethoxyphenyl group |
Interpretation
The UV spectrum of this compound is dominated by the π → π* electronic transitions within its two p-ethoxyphenyl chromophores. Due to this extensive conjugation, a strong absorption band is expected in the 280-290 nm range. The exact λmax and molar absorptivity are solvent-dependent. While not sufficient for unambiguous identification alone, the UV-Vis spectrum is a valuable tool for quantitative analysis using the Beer-Lambert law and for confirming the presence of the aromatic system when compared against a known reference standard.[11]
Overall Analytical Workflow
A logical workflow for the identification of an unknown sample suspected to be this compound integrates these techniques for a high-confidence result.
References
- 1. This compound | C18H22N2O2 | CID 7588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. whitman.edu [whitman.edu]
- 6. uni-saarland.de [uni-saarland.de]
- 7. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 8. vm36.upi.edu [vm36.upi.edu]
- 9. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - US [thermofisher.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. quora.com [quora.com]
Phenacaine synthesis pathway and key intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for Phenacaine (N,N'-bis(4-ethoxyphenyl)acetamidine), a topical anesthetic. The document details the key chemical transformations, intermediates, and reaction mechanisms. All quantitative data found in the cited literature is summarized, and detailed experimental protocols are provided.
Introduction
This compound, also known as Holocaine, is a local anesthetic primarily used in ophthalmology.[1] Its synthesis can be achieved through multiple routes, with the most common pathways involving either the condensation of p-phenetidine with an orthoester or a patented method starting from phenacetin. This guide will explore these two primary synthetic routes.
Pathway 1: Synthesis from p-Phenetidine and Triethyl Orthoacetate
This pathway involves a two-step process initiated by the condensation of p-phenetidine with triethyl orthoacetate to form a key imino ether intermediate. This intermediate subsequently reacts with a second equivalent of p-phenetidine to yield this compound.[1]
Key Intermediates
-
Ethyl N-(4-ethoxyphenyl)acetimidate (Imino Ether/Pinner Salt): This is a crucial intermediate formed in the first step. Pinner salts are generally formed by the reaction of a nitrile with an alcohol in the presence of an acid catalyst, though in this synthesis, an orthoester is used as the electrophile.
Reaction Mechanism
The synthesis begins with the nucleophilic attack of the amino group of p-phenetidine on the electrophilic carbon of triethyl orthoacetate. This is followed by the elimination of two molecules of ethanol to form the imino ether intermediate. The intermediate then undergoes a reaction with a second molecule of p-phenetidine, leading to the displacement of the remaining ethoxy group and the formation of the final amidine product, this compound.
Experimental Protocol
While specific, detailed experimental protocols for the synthesis of this compound via this exact route are not extensively available in the reviewed literature, a general procedure can be outlined based on similar reactions involving orthoesters and amines.
-
Step 1: Formation of the Imino Ether Intermediate.
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, equimolar amounts of p-phenetidine and triethyl orthoacetate are dissolved in a suitable anhydrous solvent (e.g., toluene or xylene).
-
A catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) may be added to facilitate the reaction.
-
The reaction mixture is heated to reflux for several hours to drive the condensation and remove the ethanol byproduct, for example, by using a Dean-Stark apparatus.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude imino ether intermediate.
-
-
Step 2: Formation of this compound.
-
The crude imino ether intermediate is dissolved in a high-boiling point solvent.
-
An equimolar amount of p-phenetidine is added to the solution.
-
The mixture is heated, allowing the second condensation reaction to occur, which results in the elimination of another molecule of ethanol.
-
After the reaction is complete, the mixture is cooled, and the crude this compound is isolated.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water).
-
Quantitative Data
Specific yield and reaction condition data for this pathway were not available in the searched literature. The efficiency of the reaction is dependent on factors such as the purity of the reactants, the efficiency of byproduct removal, and the reaction time and temperature.
Pathway 2: Patented Synthesis from Phenacetin
A patented method for this compound synthesis utilizes phenacetin as the starting material. This process involves the conversion of phenacetin to an enol chloride intermediate, which is then reacted with p-phenetidine.[1]
Key Intermediates
-
N-(4-ethoxyphenyl)acetimidoyl chloride (Enol Chloride): This reactive intermediate is formed by the treatment of phenacetin with a chlorinating agent like phosphorus trichloride.
Reaction Mechanism
The first step of this pathway is the conversion of the amide group in phenacetin into an imidoyl chloride (an enol chloride tautomer). This is achieved by reacting phenacetin with phosphorus trichloride (PCl3). The resulting enol chloride is a reactive electrophile. In the second step, the enol chloride is treated with p-phenetidine. The amino group of p-phenetidine acts as a nucleophile, attacking the imidoyl carbon and displacing the chloride ion to form this compound.
Experimental Protocol
-
Step 1: Formation of the Enol Chloride Intermediate.
-
Phenacetin is suspended in an inert, anhydrous solvent (e.g., chloroform or dichloromethane) in a reaction vessel protected from moisture.
-
Phosphorus trichloride is added dropwise to the suspension, typically at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction mixture is stirred for a specified period until the formation of the enol chloride is complete, which can be monitored by spectroscopic methods.
-
The excess PCl3 and the solvent can be removed under reduced pressure.
-
-
Step 2: Formation of this compound.
-
The crude enol chloride is dissolved in an anhydrous solvent.
-
A solution of p-phenetidine in the same solvent is added to the enol chloride solution. An acid scavenger, such as a tertiary amine (e.g., triethylamine), may be added to neutralize the HCl generated during the reaction.
-
The reaction mixture is stirred, possibly with heating, to drive the reaction to completion.
-
Upon completion, the reaction mixture is worked up by washing with water and/or a mild base to remove any remaining acid and salts.
-
The organic layer is dried, and the solvent is evaporated to yield crude this compound.
-
Purification is typically performed by recrystallization.
-
Quantitative Data
Quantitative data, such as reaction yields and specific conditions for this patented synthesis, are not detailed in the available public-domain literature.
Summary of Reactants and Products
| Pathway | Starting Materials | Key Intermediates | Product |
| 1 | p-Phenetidine, Triethyl orthoacetate | Ethyl N-(4-ethoxyphenyl)acetimidate | This compound |
| 2 | Phenacetin, Phosphorus trichloride, p-Phenetidine | N-(4-ethoxyphenyl)acetimidoyl chloride | This compound |
Visualizing the Synthesis Pathways
The following diagrams illustrate the two primary synthesis pathways for this compound.
Caption: Pathway 1: Synthesis of this compound from p-Phenetidine and Triethyl Orthoacetate.
References
Understanding the Anesthetic Properties of Phenacaine at a Molecular Level: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenacaine, an ester-type local anesthetic primarily utilized in ophthalmology, exerts its nerve-blocking effects through a multifaceted molecular mechanism. The principal pathway involves the state-dependent blockade of voltage-gated sodium channels (Nav), which is characteristic of local anesthetics. This compound binds to a specific site within the inner pore of these channels, stabilizing their inactivated state and thereby preventing the propagation of action potentials. Beyond this primary mechanism, evidence suggests that this compound also modulates intracellular signaling cascades by inhibiting calmodulin-dependent Ca²⁺-ATPase and cyclic nucleotide phosphodiesterases. This guide provides an in-depth exploration of these molecular interactions, details the experimental protocols used to investigate them, and presents a framework for understanding this compound's structure-activity relationship.
Primary Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The primary anesthetic action of this compound, like other local anesthetics, is the inhibition of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2]
The Modulated Receptor Hypothesis
Local anesthetics exhibit a state-dependent affinity for Nav channels, a concept explained by the Modulated Receptor Hypothesis. These drugs bind with significantly higher affinity to the open and inactivated states of the channel compared to the resting state.[2][3] This "use-dependent" block means that the anesthetic effect is more pronounced in rapidly firing neurons, as more channels are in a susceptible (open or inactivated) state.[4] The unionized form of the lipophilic this compound molecule crosses the neuronal membrane, after which it equilibrates into its ionized, cationic form within the slightly more acidic intracellular environment.[2] This charged form then accesses the binding site from the cytoplasmic side of the channel.[4]
The Molecular Binding Site
The binding site for local anesthetics is located within the inner pore of the Nav channel's α-subunit.[4][5] This site is formed by the S6 transmembrane segments of the four homologous domains (I-IV).[5][6] Specific amino acid residues are critical for this interaction. Mutagenesis studies have identified a phenylalanine residue in domain IV's S6 segment (DIVS6) and a tyrosine residue, also in DIVS6, as major determinants of high-affinity, state-dependent block.[7] The aromatic ring of the anesthetic molecule is thought to interact with these residues, while the charged amine head creates an electrostatic barrier to Na⁺ ion permeation.[8]
Secondary Signaling Pathways
This compound's molecular activity extends beyond direct channel blockade, influencing key intracellular signaling enzymes.
Inhibition of Calmodulin-Dependent Ca²⁺-ATPase
References
- 1. Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]
- 3. Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Determinants of Drugs Acting on the Nav1.8 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of basal and calmodulin-activated Ca2+-pump ATPase by fractionated compound 48/80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential inhibition of calcium-dependent and calmodulin-dependent enzymes by drug-calmodulin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of Phenacaine Stock Solutions for In Vitro Assays
Abstract
This application note provides a detailed protocol for the preparation, handling, and storage of phenacaine hydrochloride stock solutions intended for in vitro biological assays. Due to the limited availability of specific solubility data in peer-reviewed literature, this guide emphasizes a systematic approach to solvent selection and solubility testing. The included protocols and data tables are designed for researchers, scientists, and drug development professionals to ensure consistency and accuracy in their experiments. Additionally, this note outlines the primary mechanism of action for this compound as a local anesthetic.
Introduction
This compound is a local anesthetic agent that exerts its effects by blocking voltage-gated sodium channels in neuronal cell membranes. This action inhibits the initiation and conduction of nerve impulses, leading to a loss of sensation. In in vitro research, this compound is utilized to study mechanisms of local anesthesia, neuronal excitability, and for cytotoxicity assessments.[1][2][3] Accurate preparation of stock solutions is the first critical step for obtaining reliable and reproducible experimental results. This document provides a standardized protocol for preparing this compound stock solutions and discusses important considerations for its use in cell-based assays.
Properties of this compound
-
Chemical Name: N,N'-Bis(4-ethoxyphenyl)acetamidine hydrochloride
-
Molecular Formula: C₁₈H₂₂N₂O₂ · HCl
-
Molecular Weight: 334.8 g/mol
-
Primary Mechanism of Action: Blocker of voltage-gated sodium channels (Naᵥ).
Quantitative Data Summary
Due to sparse specific data for this compound, the following table provides a guide for selecting a suitable solvent. It is imperative for the researcher to empirically determine the solubility of their specific lot of this compound hydrochloride. For in vitro assays, Dimethyl Sulfoxide (DMSO) is often a preferred solvent for organic compounds due to its high solubilizing power and miscibility with aqueous cell culture media.[4][5]
| Solvent | Recommended Starting Concentration for Solubility Test | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-100 mM | Preferred solvent for creating high-concentration stocks. Ensure final DMSO concentration in culture media is non-toxic to cells (typically <0.5%).[4] |
| Ethanol (EtOH) | 10-50 mM | Can be used, but its volatility may lead to concentration changes over time.[4] Check for cell line sensitivity. |
| Sterile Deionized Water | 1-10 mM | Solubility may be limited. This compound hydrochloride is the salt form and should have some aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | 1-10 mM | Physiologically relevant buffer. Check for precipitation after dissolution and storage. |
Experimental Protocols
Protocol for Determining this compound Solubility
This protocol outlines a method to empirically determine the solubility of this compound hydrochloride in a chosen solvent.
-
Preparation: Weigh out a small, precise amount of this compound hydrochloride powder (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Solvent Addition: Add a calculated volume of the test solvent (e.g., 29.87 µL of DMSO to achieve a 100 mM starting concentration).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Observation: Visually inspect the solution against a dark background for any undissolved particulate matter.
-
Confirmation: If the powder dissolves completely, the compound is soluble at that concentration. If not, add additional solvent in known increments and repeat steps 3-4 until full dissolution is achieved, recalculating the final concentration.
Protocol for Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (MW: 334.8 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, disposable pipette tips
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound hydrochloride required. For 1 mL of a 100 mM stock solution: Mass = (0.1 mol/L) * (1 L / 1000 mL) * (334.8 g/mol ) * 1 mL = 0.03348 g = 33.48 mg
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 33.48 mg of this compound hydrochloride and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of sterile DMSO to the vial.
-
Mixing: Cap the vial securely and vortex at room temperature until the powder is completely dissolved. A brief, gentle warming (to 37°C) may be applied if necessary.
-
Sterilization: The high concentration of DMSO renders the stock solution self-sterilizing. Filtration is generally not required and may lead to loss of compound.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution into sterile cell culture medium to achieve the desired final concentrations for your assay.
-
Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture well is below the cytotoxic threshold for the cell line being used (typically <0.5%).
-
Use: Add the final working solutions to the cells immediately after preparation.
Diagrams and Workflows
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for this compound Stock Solution Preparation.
Mechanism of Action: Sodium Channel Blockade
Caption: this compound blocks sodium influx, inhibiting action potentials.
Safety and Handling
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound hydrochloride powder and its solutions.
-
Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and disposal information.
Stability and Storage
The stability of drugs in solution can be affected by the components of cell culture media.[6][7][8] To minimize degradation and ensure consistent results:
-
Stock Solutions: Store concentrated stock solutions in DMSO at -20°C or -80°C in tightly sealed, light-protected aliquots. Under these conditions, the stock should be stable for several months.
-
Working Solutions: Prepare fresh working solutions in culture medium for each experiment. Do not store diluted solutions of this compound in aqueous media for extended periods, as the stability has not been characterized.
References
- 1. A microfluidic gradient maker for toxicity testing of bupivacaine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of in vitro cytotoxicity assays in medical device regulatory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellculturedish.com [cellculturedish.com]
Protocol for a Comprehensive Electrophysiological Analysis of Phenacaine on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Application Note: Investigating the Electrophysiological Profile of Phenacaine
This compound is a local anesthetic whose precise interactions with various ion channels at a quantitative level are not extensively documented in publicly available scientific literature. As with other local anesthetics, its primary mechanism of action is expected to be the blockade of voltage-gated sodium channels, leading to the inhibition of action potential generation and propagation in excitable cells. However, local anesthetics are also known to interact with other ion channels, such as potassium and calcium channels, which can contribute to both their therapeutic and toxic effects.
This document provides a detailed set of protocols for the systematic investigation of this compound's effects on voltage-gated sodium, potassium, and calcium channels using the whole-cell patch-clamp technique. While specific IC50 values for this compound are not available from our search, these protocols will enable researchers to determine these and other key electrophysiological parameters.
Mechanism of Action: Local Anesthetic Interaction with Voltage-Gated Sodium Channels
Local anesthetics, including presumably this compound, exert their primary effect by blocking voltage-gated sodium channels. The canonical understanding of this interaction involves the local anesthetic molecule crossing the cell membrane in its uncharged form. Once inside the cell, it exists in an equilibrium between its charged and uncharged states. The charged form is thought to bind to a receptor site within the pore of the sodium channel, accessible from the intracellular side. This binding stabilizes the inactivated state of the channel, preventing its return to the resting state and subsequent opening, thereby blocking the influx of sodium ions that is necessary for the generation of an action potential.
Caption: General signaling pathway of local anesthetic action.
Quantitative Data Summary
Table 1: Effect of this compound on Voltage-Gated Sodium Channels (Nav)
| Cell Type/Channel Subtype | Holding Potential (mV) | Test Potential (mV) | This compound Conc. (µM) | % Inhibition (Mean ± SEM) | IC50 (µM) | Hill Slope |
| e.g., HEK293 expressing Nav1.5 | -100 | -10 | 1 | |||
| 10 | ||||||
| 100 | ||||||
| e.g., Dorsal Root Ganglion Neurons | -80 | 0 | 1 | |||
| 10 | ||||||
| 100 |
Table 2: Effect of this compound on Voltage-Gated Potassium Channels (Kv)
| Cell Type/Channel Subtype | Holding Potential (mV) | Test Potential (mV) | This compound Conc. (µM) | % Inhibition (Mean ± SEM) | IC50 (µM) | Hill Slope |
| e.g., CHO expressing hERG | -80 | +20 | 1 | |||
| 10 | ||||||
| 100 | ||||||
| e.g., Cortical Neurons | -70 | +40 | 1 | |||
| 10 | ||||||
| 100 |
Table 3: Effect of this compound on Voltage-Gated Calcium Channels (Cav)
| Cell Type/Channel Subtype | Holding Potential (mV) | Test Potential (mV) | This compound Conc. (µM) | % Inhibition (Mean ± SEM) | IC50 (µM) | Hill Slope |
| e.g., HEK293 expressing Cav1.2 | -90 | +10 | 1 | |||
| 10 | ||||||
| 100 | ||||||
| e.g., PC12 Cells | -80 | 0 | 1 | |||
| 10 | ||||||
| 100 |
Experimental Workflow for Electrophysiological Characterization
The following diagram outlines a typical workflow for characterizing the effects of a compound like this compound on ion channels using patch-clamp electrophysiology.
Caption: Workflow for patch-clamp electrophysiology experiments.
Detailed Experimental Protocols
The following are generalized whole-cell patch-clamp protocols that can be adapted for the study of this compound on different ion channels. Note: All concentrations and voltage protocols should be optimized based on the specific cell type and ion channel being investigated.
Protocol 1: Characterization of this compound's Effect on Voltage-Gated Sodium Channels (Nav)
-
Cell Preparation:
-
Culture cells expressing the Nav channel of interest (e.g., HEK293 cells stably expressing Nav1.5) or primary neurons (e.g., dorsal root ganglion neurons) on glass coverslips.
-
Use cells at a confluence of 50-70%.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Using CsF minimizes potassium currents).
-
This compound Stock Solution: Prepare a high concentration stock solution (e.g., 100 mM) of this compound hydrochloride in deionized water and make fresh dilutions in the external solution on the day of the experiment.
-
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a single cell and establish the whole-cell configuration.
-
Hold the cell at a membrane potential of -100 mV to ensure channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.
-
Record baseline currents in the absence of this compound.
-
Perfuse the recording chamber with external solution containing increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM).
-
At each concentration, record the sodium currents using the same voltage protocol.
-
Perform a washout with the control external solution to check for reversibility of the block.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Calculate the percentage of current inhibition for each this compound concentration.
-
Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value and Hill slope.
-
Protocol 2: Characterization of this compound's Effect on Voltage-Gated Potassium Channels (Kv)
-
Cell Preparation:
-
Use cells expressing the Kv channel of interest (e.g., CHO cells expressing hERG) or primary neurons.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: As described in Protocol 1.
-
-
Electrophysiological Recording:
-
Follow the general patch-clamp procedure as in Protocol 1.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms to 2 s, depending on the channel kinetics) to elicit potassium currents.
-
Record baseline currents.
-
Apply increasing concentrations of this compound and record the corresponding currents.
-
Perform a washout.
-
-
Data Analysis:
-
Measure the peak or steady-state outward current.
-
Calculate the percentage of inhibition and determine the IC50 and Hill slope as described for sodium channels.
-
Protocol 3: Characterization of this compound's Effect on Voltage-Gated Calcium Channels (Cav)
-
Cell Preparation:
-
Use cells expressing the Cav channel of interest (e.g., HEK293 cells expressing Cav1.2) or a suitable cell line like PC12.
-
-
Solutions:
-
External Solution (in mM): 120 NaCl, 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).
-
Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: As described in Protocol 1.
-
-
Electrophysiological Recording:
-
Follow the general patch-clamp procedure.
-
Hold the cell at a membrane potential of -90 mV.
-
Apply depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments for 200 ms) to elicit calcium currents.
-
Record baseline currents.
-
Apply increasing concentrations of this compound and record the corresponding currents.
-
Perform a washout.
-
-
Data Analysis:
-
Measure the peak inward current.
-
Calculate the percentage of inhibition and determine the IC50 and Hill slope.
-
By following these detailed protocols, researchers can systematically and rigorously characterize the electrophysiological effects of this compound on key ion channels, contributing valuable data to the understanding of its pharmacological profile.
Application of Phenacaine in Neuroscience Research for Nerve Blocking
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacaine is a topical local anesthetic that has been traditionally used in ophthalmology. However, its mechanism of action as a voltage-gated sodium channel blocker presents potential applications in neuroscience research for nerve blocking. By reversibly inhibiting the initiation and conduction of nerve impulses, this compound can be a valuable tool for studying neuronal circuits, investigating pain pathways, and developing novel analgesic drugs. These application notes provide a comprehensive overview of the use of this compound for nerve blocking in a research setting, including its mechanism of action, comparative efficacy, and detailed experimental protocols.
Mechanism of Action
This compound, like other local anesthetics, exerts its nerve-blocking effect by inhibiting voltage-gated sodium channels in the neuronal membrane. The influx of sodium ions through these channels is essential for the depolarization phase of an action potential. This compound binds to a site within the pore of the sodium channel, stabilizing it in an inactive state and thereby preventing sodium ion conductance. This action increases the threshold for electrical excitation in the neuron, slows the propagation of the nerve impulse, and ultimately leads to a failure to transmit the action potential.
Figure 1: Mechanism of this compound's nerve-blocking action.
Quantitative Data on Nerve Blocking Properties
Direct quantitative data on the nerve-blocking properties of this compound in neuroscience research models is limited in publicly available literature. However, by comparing its chemical structure (ester-type) and primary application (topical anesthesia) with other well-characterized local anesthetics, we can infer its relative potency and duration of action.
| Property | This compound (Estimated) | Procaine (Reference) | Tetracaine (Reference) | Lidocaine (Reference) |
| Potency | Intermediate | Low | High | Intermediate |
| Onset of Action | Rapid | Rapid | Slow | Rapid |
| Duration of Action | Short to Intermediate | Short | Long | Intermediate |
| IC50 (Sodium Channel Block) | Not Reported | ~50-100 µM | ~5-10 µM | ~200-500 µM |
| Neurotoxicity (LD50 in neuronal cells) | Not Reported | >10 mM[1] | ~1 mM[1] | ~3.4 mM[1] |
Note: The values for this compound are estimations based on its classification as an ester-type local anesthetic with properties reportedly more potent than procaine but less potent and with a shorter duration of action than tetracaine. Researchers should determine the precise effective concentrations and durations for their specific experimental models.
Experimental Protocols
In Vitro: Whole-Cell Patch Clamp for Assessing Sodium Channel Blockade
This protocol describes how to assess the inhibitory effect of this compound on voltage-gated sodium channels in cultured neurons using the whole-cell patch-clamp technique.
Materials:
-
Cultured neurons (e.g., dorsal root ganglion neurons or cortical neurons)
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound hydrochloride stock solution (e.g., 10 mM in distilled water, sterile filtered)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Prepare a series of dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM).
-
Place the coverslip with cultured neurons in the recording chamber and perfuse with the external solution.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
Hold the cell at a holding potential of -80 mV.
-
To elicit sodium currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).
-
Record the baseline sodium currents in the absence of this compound.
-
Perfuse the recording chamber with the external solution containing the lowest concentration of this compound and allow it to equilibrate for 2-3 minutes.
-
Record the sodium currents in the presence of this compound.
-
Repeat steps 8 and 9 for each increasing concentration of this compound.
-
Wash out the drug by perfusing with the external solution and record the recovery of the sodium currents.
-
Analyze the data by measuring the peak sodium current amplitude at each voltage step for each this compound concentration.
-
Construct a concentration-response curve to determine the IC50 of this compound for sodium channel blockade.
Figure 2: Workflow for in vitro assessment of this compound.
In Vivo: Rat Sciatic Nerve Block Model
This protocol describes a method to evaluate the sensory and motor nerve blocking efficacy and duration of this compound in a rat model.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
This compound hydrochloride solution (e.g., 0.5%, 1%, 2% in sterile saline)
-
Anesthetic for induction and maintenance (e.g., isoflurane)
-
Nerve stimulator
-
27-gauge injection needle
-
Hot plate or radiant heat source for sensory testing
-
Grip strength meter for motor testing
Procedure:
-
Anesthetize the rat with isoflurane.
-
Place the rat in a lateral recumbent position with the hindlimb to be injected facing up.
-
Locate the sciatic nerve between the greater trochanter and the ischial tuberosity.
-
Use a nerve stimulator to confirm the location of the sciatic nerve by observing plantar flexion of the paw at a low current (0.2-0.5 mA).
-
Inject a small volume (e.g., 0.1-0.2 mL) of the this compound solution perineurally.
-
Allow the rat to recover from anesthesia.
-
Sensory Block Assessment: At regular intervals (e.g., every 15 minutes), place the rat on a hot plate set to a non-noxious temperature (e.g., 50-55°C) and measure the paw withdrawal latency. An increased latency indicates a sensory block.
-
Motor Block Assessment: At the same intervals, assess the grip strength of the injected hindlimb using a grip strength meter. A decrease in grip strength indicates a motor block.
-
Continue assessments until the sensory and motor functions return to baseline levels to determine the duration of the block.
-
A control group should be injected with an equal volume of sterile saline.
Figure 3: Workflow for in vivo sciatic nerve block experiment.
Neurotoxicity Considerations
All local anesthetics, including this compound, have the potential to be neurotoxic at high concentrations or with prolonged exposure. Researchers should be mindful of these potential effects and use the lowest effective concentration for the shortest duration necessary to achieve the desired experimental outcome. It is recommended to perform preliminary dose-response studies to determine the optimal concentration for nerve block with minimal toxicity. Signs of neurotoxicity can include neuronal apoptosis and necrosis. In vivo, high systemic concentrations can lead to central nervous system and cardiovascular toxicity.
Conclusion
This compound's mechanism as a voltage-gated sodium channel blocker makes it a potentially useful tool for nerve blocking in neuroscience research. While specific quantitative data for its use in this context is not extensively documented, the provided protocols for in vitro and in vivo assessment can be adapted to characterize its efficacy and duration of action. By following these guidelines and considering the potential for neurotoxicity, researchers can effectively utilize this compound to investigate a wide range of questions in neuroscience. Further research is warranted to establish a more comprehensive profile of this compound's nerve-blocking properties for research applications.
References
Phenacaine as a Pharmacological Tool in Cellular Toxicology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenacaine and its analogs as pharmacological tools in cellular toxicology research. The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis, and the involvement of key signaling pathways. Due to limited direct data on this compound, information from structurally related compounds, such as phenazine and other local anesthetics like proparacaine, has been integrated to provide a representative framework for experimental design.
Introduction
This compound, a topical anesthetic, and its related compounds are increasingly being investigated for their effects on cellular processes beyond their anesthetic properties. Understanding the cytotoxic mechanisms of these molecules is crucial for both assessing their safety profile and exploring their potential in other therapeutic areas, such as oncology. These notes detail the application of this compound and its analogs in cellular toxicology studies, focusing on their ability to induce apoptosis through mitochondria-dependent pathways.
Data Presentation: Cytotoxicity of this compound Analogs
The following table summarizes the cytotoxic effects of phenazine, a compound structurally related to this compound, on different human cell lines. This data provides a starting point for determining appropriate concentration ranges for this compound in similar cellular assays.
| Compound | Cell Line | Assay | Incubation Time | IC50 | Reference |
| Phenazine | HepG2 (Human Liver Carcinoma) | BrdU Proliferation Assay | 24 hours | 11 µM | [1] |
| Phenazine | HepG2 (Human Liver Carcinoma) | BrdU Proliferation Assay | 48 hours | 7.8 µM | [1] |
| Phenazine | T24 (Human Bladder Carcinoma) | BrdU Proliferation Assay | 24 hours | 47 µM | [1] |
| Phenazine | T24 (Human Bladder Carcinoma) | BrdU Proliferation Assay | 48 hours | 17 µM | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound hydrochloride
-
Target cell lines (e.g., HepG2, T24, or other relevant lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Create a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 100 µM).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This assay uses a fluorescent dye (e.g., JC-1) to measure changes in the mitochondrial membrane potential, a key indicator of early apoptosis.
Materials:
-
This compound-treated and control cells
-
JC-1 dye solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period.
-
JC-1 Staining: Incubate the cells with JC-1 dye (typically 5-10 µg/mL) in the culture medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove the excess dye.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the ratio of red to green fluorescence, providing a quantitative measure of mitochondrial depolarization.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
This compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved Caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways affected by this compound and the experimental workflows described in the protocols.
Caption: Proposed mitochondria-dependent apoptotic pathway induced by this compound.
Caption: General experimental workflow for studying this compound-induced cytotoxicity.
Caption: Logical relationship between this compound and key cellular pathways.
References
Application Notes and Protocols: Sterile Filtration of Phenacaine Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacaine is a local anesthetic that finds application in various research settings, including studies on cellular electrophysiology and pharmacology. For in vitro experiments involving cell cultures, ensuring the sterility of the this compound solution is paramount to prevent microbial contamination, which can compromise experimental results and lead to the loss of valuable cell lines. This document provides a detailed guide for the sterile filtration of this compound solutions, outlining best practices, recommended materials, and validation procedures.
The primary method for sterilizing heat-labile solutions like this compound is filtration through a membrane with a pore size of 0.22 µm or smaller.[1][2][3] This process physically removes bacteria and other microorganisms without altering the chemical properties of the drug, provided the correct filter material is chosen.[4][5] Key considerations in this process include the chemical compatibility of the filter with the this compound solution, potential for drug adsorption to the filter membrane, and the overall stability of the filtered solution.[2][6]
Materials and Methods
Recommended Filter Selection
The choice of filter membrane is critical to minimize the loss of the active pharmaceutical ingredient (API) and to avoid the introduction of leachables that could be toxic to cells. For aqueous this compound solutions, hydrophilic membranes are recommended.
Table 1: Filter Membrane Compatibility for Aqueous this compound Solutions
| Membrane Material | Chemical Compatibility (Aqueous Solutions) | Protein Binding | Key Characteristics |
| Polyethersulfone (PES) | Excellent | Low | High flow rates, low extractables.[7][8] |
| Polyvinylidene fluoride (PVDF) | Excellent | Very Low | Broad chemical compatibility, low protein binding. |
| Nylon | Good | Moderate to High | Can be used for aqueous solutions, but may have higher protein binding.[9] |
| Polytetrafluoroethylene (PTFE), Hydrophilic | Excellent | Low | Low analyte binding, suitable for a wide range of solvents.[2] |
Note: It is crucial to consult the manufacturer's chemical compatibility charts for the specific brand of filter used.[4][5][10][11][12]
Experimental Protocol: Sterile Filtration of this compound Solution
This protocol outlines the steps for preparing a sterile 10 mM stock solution of this compound hydrochloride in a cell culture-grade buffer (e.g., Phosphate-Buffered Saline, PBS).
Materials:
-
This compound hydrochloride powder
-
Sterile, cell culture-grade PBS (or other desired buffer)
-
Sterile 0.22 µm syringe filters (e.g., PES or PVDF membrane)
-
Sterile syringes of appropriate volume
-
Sterile conical tubes or vials for the filtered solution
-
Calibrated balance
-
pH meter
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Prepare the Work Area: Work within a certified laminar flow hood or biosafety cabinet to maintain sterility. Sanitize all surfaces and equipment with 70% ethanol.
-
Prepare the this compound Solution:
-
Calculate the required mass of this compound hydrochloride to prepare the desired volume and concentration of the solution.
-
Under sterile conditions, weigh the this compound hydrochloride powder and dissolve it in the appropriate volume of sterile PBS.
-
Gently agitate the solution until the powder is completely dissolved.
-
If necessary, adjust the pH of the solution to the desired range for your cell culture experiments using sterile, dilute HCl or NaOH.
-
-
Filtration:
-
Aseptically attach the sterile 0.22 µm syringe filter to a sterile syringe.
-
Draw the this compound solution into the syringe.
-
Pre-rinse (Optional but Recommended): To minimize potential drug loss due to adsorption to the filter membrane, it is advisable to discard the first portion of the filtrate. The volume to discard will depend on the filter and the concentration of the solution, but a common practice is to discard the first 0.5-1 mL for small volume filtration.[2]
-
Carefully dispense the remaining solution through the filter into a sterile collection tube or vial.
-
Apply steady, gentle pressure to the syringe plunger to avoid damaging the filter membrane.
-
-
Labeling and Storage:
-
Clearly label the sterile this compound solution with the name of the compound, concentration, solvent, date of preparation, and your initials.
-
Store the solution at the appropriate temperature (e.g., 4°C or -20°C) as determined by the stability of this compound in your chosen buffer. Protect from light if the compound is light-sensitive.
-
Data Presentation and Validation
Due to the lack of specific published data on this compound filtration, it is imperative for researchers to perform in-house validation to quantify any potential loss of the compound during the filtration process.
Table 2: Example Validation Data for this compound Recovery after Filtration
| Filter Membrane | Initial Concentration (mM) | Concentration after Filtration (mM) | Recovery (%) |
| PES | 10.0 | [User to determine] | [User to calculate] |
| PVDF | 10.0 | [User to determine] | [User to calculate] |
| Nylon | 10.0 | [User to determine] | [User to calculate] |
Method for Validation: The concentration of this compound before and after filtration can be determined using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Biological Context and Signaling Pathways
This compound, like other local anesthetics, primarily exerts its effects by blocking voltage-gated sodium channels in excitable cells, such as neurons.[4][13][14][15][16] This blockage inhibits the propagation of action potentials, leading to a local anesthetic effect. In a cell culture setting, this can have significant implications for the electrophysiological properties of the cells.
Beyond its primary target, local anesthetics can also influence other signaling pathways, including intracellular calcium homeostasis and inflammatory responses.[7][17][18][19][20] While specific pathways for this compound are not extensively characterized, the generalized effects of local anesthetics can be depicted.
Caption: Generalized signaling pathway for local anesthetics like this compound.
Experimental Workflow
The overall process for preparing and using a sterile this compound solution in cell culture experiments is summarized in the following workflow diagram.
Caption: Experimental workflow for sterile filtration of this compound solutions.
Conclusion
The sterile filtration of this compound solutions is a critical step for ensuring the integrity of cell culture experiments. By selecting the appropriate filter membrane, employing aseptic techniques, and validating the final concentration, researchers can confidently use this compound in their in vitro studies. Given the limited specific data on this compound filtration, in-house validation is strongly recommended to ensure accurate and reproducible results.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Factors Affecting Analyte Binding on Membrane Filters: A Guide for Filter Validation in Pharmaceutical Analytical QC [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. internationalfilterproducts.com [internationalfilterproducts.com]
- 6. agilent.com [agilent.com]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Modulation of inflammatory signaling pathways by phytochemicals in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. tischscientific.com [tischscientific.com]
- 11. axivafilters.com [axivafilters.com]
- 12. repligen.com [repligen.com]
- 13. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Editorial: Regulatory Action of Calcium Channels in Pain Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-cancer drugs interfere with intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Advances in Intracellular Calcium Signaling Reveal Untapped Targets for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Phenacaine Delivery to Cultured Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and implementing phenacaine delivery to cultured primary neurons. This document outlines the mechanisms of action, detailed experimental protocols for evaluating neurotoxicity and cell signaling, and methods for data analysis and visualization.
Introduction to this compound and its Neuronal Effects
This compound is a local anesthetic that functions by blocking voltage-gated sodium channels in neurons, thereby inhibiting the initiation and conduction of nerve impulses.[1][2] While effective for local anesthesia, high concentrations or prolonged exposure to local anesthetics, including this compound, can lead to neurotoxicity.[3] Understanding the dose-dependent effects and the underlying molecular mechanisms of this compound on primary neurons is crucial for its safe and effective therapeutic development.
Data Presentation: this compound Effects on Primary Neurons
Due to a lack of specific quantitative data for this compound in the published literature, the following tables are presented as templates. Researchers can populate these tables with their experimental data to facilitate comparison and analysis.
Table 1: Dose-Response of this compound on Primary Neuron Viability
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| 200 | |
| 500 | |
| 1000 |
Table 2: Effect of this compound on Apoptosis in Primary Neurons
| Treatment | % Apoptotic Cells (Mean ± SD) |
| Control | |
| This compound (Concentration 1) | |
| This compound (Concentration 2) | |
| This compound (Concentration 3) |
Table 3: Modulation of Signaling Pathways by this compound in Primary Neurons
| Signaling Protein | Control (Relative Expression) | This compound-Treated (Relative Expression) |
| p-Akt/Akt | 1.0 | |
| p-ERK/ERK | 1.0 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cultured primary neurons.
Protocol 1: Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse fetuses
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine
-
Laminin
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin
-
DNase I
-
Fetal Bovine Serum (FBS)
Procedure:
-
Coat culture plates with Poly-D-lysine overnight at 37°C, followed by washing with sterile water. Then, coat with laminin for at least 4 hours at 37°C.
-
Dissect cerebral cortices from E18 fetuses in ice-cold HBSS.
-
Mince the tissue and incubate in trypsin and DNase I solution at 37°C for 15 minutes.
-
Stop the digestion by adding FBS.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the cells onto the coated culture plates at a desired density.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Perform half-media changes every 2-3 days.
Protocol 2: this compound Delivery to Cultured Neurons
This protocol outlines the procedure for applying this compound to established primary neuron cultures.
Materials:
-
This compound hydrochloride
-
Neurobasal Medium (or appropriate buffer)
-
Primary neuron cultures (from Protocol 1)
Procedure:
-
Prepare a stock solution of this compound hydrochloride in sterile water or a suitable solvent.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in pre-warmed Neurobasal medium.
-
Carefully remove the existing culture medium from the primary neuron cultures.
-
Gently add the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the solvent used for the this compound stock solution).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of neurons as an indicator of cell viability.[4][5][6][7]
Materials:
-
This compound-treated primary neuron cultures (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate reader
Procedure:
-
After the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 15 minutes with shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
Protocol 4: Apoptosis Detection using TUNEL Assay
This protocol detects DNA fragmentation, a hallmark of apoptosis.[8][9][10]
Materials:
-
This compound-treated primary neuron cultures
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix the this compound-treated cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.
Protocol 5: Western Blotting for Signaling Pathway Analysis
This protocol assesses the activation of key signaling proteins, such as Akt and ERK, by detecting their phosphorylated forms.
Materials:
-
This compound-treated primary neuron cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Lyse the this compound-treated cells in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways
Local anesthetics can potentially induce neurotoxicity through the modulation of intracellular signaling cascades. Two key pathways implicated in neuronal survival and apoptosis are the PI3K/Akt and MAPK/ERK pathways.
Caption: Potential signaling pathways modulated by this compound in neurons.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effects of this compound on primary neuron cultures.
Caption: Experimental workflow for this compound delivery and analysis.
Logical Relationship: Neurotoxicity Assessment
This diagram outlines the logical progression from this compound exposure to the assessment of different neurotoxic endpoints.
Caption: Logical flow for assessing this compound-induced neurotoxicity.
References
- 1. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Primary Neuron Culture & Isolation Service - Creative Biolabs [neuros.creative-biolabs.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis in cells | Abcam [abcam.com]
Application Notes and Protocols for Studying Sodium Channel Subtypes in Dorsal Root ganglion Neurons with Phenacaine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Background
Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells, including the sensory neurons of the dorsal root ganglion (DRG).[1][2] DRG neurons are primary sensory neurons that transmit information about touch, temperature, and pain from the periphery to the central nervous system.[3][4] Several subtypes of NaV channels are expressed in DRG neurons, each with distinct biophysical and pharmacological properties that contribute to their specific roles in sensory perception.[5][6]
Notably, NaV1.7, NaV1.8, and NaV1.9 are highly expressed in nociceptive (pain-sensing) DRG neurons and have been identified as key targets for the development of novel analgesics.[5][6] Local anesthetics, a class of drugs that block nerve conduction, exert their effects by inhibiting NaV channels.[7][8][9] Phenacaine, a topical local anesthetic, is known to block sodium channels, but there is a lack of specific data on its differential effects on various NaV subtypes in DRG neurons.
These application notes provide a comprehensive methodological framework for researchers to study the effects of this compound, or similar local anesthetics, on specific sodium channel subtypes in DRG neurons. The protocols outlined below are based on established techniques for the isolation, culture, and electrophysiological recording of DRG neurons.
Data Presentation: A Template for Quantifying this compound's Effects
Due to the limited publicly available data on the specific inhibitory effects of this compound on different NaV subtypes, the following tables are presented as templates for researchers to populate with their own experimental data. For illustrative purposes, data for the well-characterized local anesthetic, Lidocaine, is included to demonstrate how to present findings.
Table 1: Tonic Block of NaV Subtypes by a Test Compound
This table should be used to present the half-maximal inhibitory concentration (IC50) of the compound on different NaV subtypes under resting or tonic conditions.
| Sodium Channel Subtype | Test Compound | IC50 (µM) | Hill Coefficient | n (number of cells) | Reference |
| NaV1.7 | This compound | Data to be determined | Data to be determined | n | Your Data |
| NaV1.8 | This compound | Data to be determined | Data to be determined | n | Your Data |
| NaV1.7 | Lidocaine | 450 | 1.31 | 5 | [10][11] |
| NaV1.8 | Lidocaine | 104 | 1.06 | 5 | [10][11] |
Table 2: Use-Dependent Block of NaV Subtypes by a Test Compound
This table is designed to show the IC50 of the compound under conditions of repetitive stimulation (use-dependent or phasic block), which is characteristic of many local anesthetics.
| Sodium Channel Subtype | Test Compound | Stimulation Frequency (Hz) | IC50 (µM) | n (number of cells) | Reference |
| NaV1.7 | This compound | 10 | Data to be determined | n | Your Data |
| NaV1.8 | This compound | 10 | Data to be determined | n | Your Data |
Experimental Protocols
The following protocols provide a step-by-step guide for the investigation of a local anesthetic's effect on sodium channel subtypes in DRG neurons.
Protocol 1: Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from established methods for isolating primary sensory neurons.[2][12]
Materials:
-
Sprague-Dawley rats (postnatal day 10-14)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Collagenase Type IA
-
Trypsin
-
Poly-D-lysine and Laminin-coated coverslips
-
Neurobasal medium supplemented with B27 and GlutaMAX
Procedure:
-
Euthanize the rat according to approved institutional animal care and use committee protocols.
-
Dissect the vertebral column and expose the dorsal root ganglia.
-
Carefully excise the DRGs and place them in ice-cold DMEM.
-
Digest the ganglia in a solution of collagenase (1 mg/mL) and trypsin (0.25 mg/mL) in DMEM for 30-45 minutes at 37°C.
-
Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.
-
Plate the neurons on poly-D-lysine and laminin-coated coverslips.
-
Incubate the cultured neurons at 37°C in a 5% CO2 incubator for 24-48 hours before electrophysiological recording.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the recording of sodium currents from individual DRG neurons.
Materials:
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
This compound stock solution (dissolved in an appropriate solvent).
-
Tetrodotoxin (TTX) for separating TTX-sensitive and TTX-resistant currents.
Procedure:
-
Place a coverslip with cultured DRG neurons in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the neuron at a holding potential of -80 mV.
-
To record sodium currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).
-
To differentiate between TTX-sensitive (TTX-S) and TTX-resistant (TTX-R) currents, apply a low concentration of TTX (e.g., 300 nM). The remaining current will be predominantly TTX-R, which in small-diameter DRG neurons is mainly carried by NaV1.8.[6]
-
To study the effect of this compound, perfuse the bath with increasing concentrations of the drug and record the sodium currents at each concentration.
-
For use-dependent protocols, apply a train of depolarizing pulses (e.g., at 10 Hz) in the absence and presence of different concentrations of this compound.
Protocol 3: Data Analysis
-
Measure the peak sodium current amplitude for each voltage step.
-
Construct current-voltage (I-V) relationships.
-
To determine the IC50 for tonic block, plot the normalized peak current as a function of the this compound concentration and fit the data with a Hill equation.
-
To assess use-dependent block, measure the reduction in peak current during a pulse train and calculate the IC50 at a given frequency.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the general mechanism of action of local anesthetics and the experimental workflow for their characterization.
References
- 1. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 2. Electrophysiologic Characteristics of Large Neurons in Dorsal Root Ganglia during Development and after Hindpaw Incision in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological and transcriptomic correlates of neuropathic pain in human dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological Analyses of Human Dorsal Root Ganglia and Human Induced Pluripotent Stem Cell-derived Sensory Neurons From Male and Female Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 10. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological alterations driving pain-associated spontaneous activity in human sensory neuron somata parallel alterations described in spontaneously active rodent nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Recording with Phenacaine on Isolated Nerve Fibers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacaine is a local anesthetic agent utilized for surface anesthesia, particularly in ophthalmology. Its mechanism of action, like other local anesthetics, involves the blockade of voltage-gated sodium channels in nerve fibers, thereby inhibiting the initiation and propagation of action potentials. Understanding the precise electrophysiological effects of this compound on isolated nerve fibers is crucial for elucidating its anesthetic properties, determining its potency and potential neurotoxic effects, and for the development of novel anesthetic compounds.
These application notes provide a comprehensive overview of the principles and methodologies for conducting electrophysiological recordings on isolated nerve fibers to assess the effects of this compound. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document also includes comparative data from other well-characterized local anesthetics, such as lidocaine and tetracaine, to provide a contextual framework for expected outcomes.
Mechanism of Action of Local Anesthetics
Local anesthetics primarily exert their effects by blocking voltage-gated sodium channels (VGSCs) from within the neuron.[1][2] The canonical pathway involves the diffusion of the uncharged form of the anesthetic molecule across the nerve membrane. Once inside the axoplasm, the molecule equilibrates into its charged form, which then binds to a specific receptor site within the pore of the sodium channel.[1] This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential.[1][2] The affinity of local anesthetics for the sodium channel is state-dependent, with a higher affinity for the open and inactivated states compared to the resting state.[1][3] This property leads to a use-dependent or frequency-dependent block, where the anesthetic effect is more pronounced in rapidly firing nerves.[4]
While the primary target is the sodium channel, some local anesthetics have also been shown to affect other ion channels, such as potassium channels, which can influence the resting membrane potential and repolarization phase of the action potential.[5][6]
Data Presentation: Effects of Local Anesthetics on Nerve Fiber Conduction
Table 1: Comparative Effects of Local Anesthetics on Compound Action Potentials (CAPs) in Isolated Nerve Fibers
| Parameter | Lidocaine | Tetracaine | Expected Effect of this compound |
| Tonic Inhibition of CAP Amplitude | Concentration-dependent reduction. For example, concentrations that inhibit the CAP by about 20% at low stimulation frequencies have been reported.[5] | High potency, causing irreversible conduction block at high concentrations (e.g., 0.5%).[7] | Concentration-dependent reduction in CAP amplitude. |
| Use-Dependent (Phasic) Inhibition | Marked enhancement of block with increasing stimulation frequency.[5] | Potent use-dependent block. | Expected to exhibit use-dependent inhibition. |
| Effect on Conduction Velocity | Decrease in conduction velocity. | Significant decrease in conduction velocity. | Expected to decrease conduction velocity. |
| Differential Fiber Block | Larger, myelinated A-fibers are more susceptible than smaller, unmyelinated C-fibers.[8][9] | Similar differential block, with A-fibers being more sensitive.[8] | Expected to show differential block of nerve fibers. |
Table 2: Effects of Local Anesthetics on Voltage-Gated Ion Channels
| Ion Channel | Lidocaine | Tetracaine | Expected Effect of this compound |
| Voltage-Gated Sodium Channels (VGSCs) | Blocks VGSCs from the intracellular side.[10] | Blocks VGSCs.[8] | Primary mechanism is expected to be VGSC blockade. |
| Voltage-Gated Potassium Channels | Can inhibit some potassium channels, which may lead to a slight depolarization of the resting membrane potential and broadening of the action potential.[5] | Effects on potassium channels are less characterized but possible. | May have effects on potassium channels, influencing nerve repolarization. |
Experimental Protocols
Protocol 1: Preparation of Isolated Nerve Fibers
This protocol describes the dissection and preparation of an isolated sciatic nerve from a rodent for ex vivo electrophysiological recording.
Materials:
-
Euthanasia solution
-
Dissection tools (scissors, forceps)
-
Petri dish
-
Krebs solution (in mM: 117 NaCl, 3.6 KCl, 2.5 CaCl2, 1.2 MgCl2, 1.2 NaH2PO4, 25 NaHCO3, 11 D-glucose), continuously bubbled with 95% O2 / 5% CO2.
-
Dissecting microscope
Procedure:
-
Humanely euthanize the animal according to institutional guidelines.
-
Make a skin incision on the hind limb to expose the underlying muscles.
-
Carefully dissect through the muscle layers to locate the sciatic nerve.
-
Gently free the sciatic nerve from the surrounding connective tissue over a length of 2-3 cm.
-
Transect the nerve at both the proximal and distal ends to excise the desired segment.
-
Immediately transfer the isolated nerve to a Petri dish containing cold, oxygenated Krebs solution.
-
Under a dissecting microscope, carefully remove the epineurium (the outermost connective tissue sheath) to facilitate drug access to the nerve fibers. This step is critical for pharmacological studies.[11]
Protocol 2: Electrophysiological Recording of Compound Action Potentials (CAPs)
This protocol outlines the procedure for recording compound action potentials from the isolated nerve preparation.
Materials:
-
Recording chamber with stimulating and recording electrodes (e.g., suction electrodes or platinum wire electrodes).
-
Perfusion system for continuous delivery of oxygenated Krebs solution.
-
Stimulator (for delivering electrical pulses).
-
Differential amplifier.
-
Oscilloscope and data acquisition system.
-
Faraday cage to minimize electrical noise.
-
This compound stock solution and a series of dilutions in Krebs solution.
Procedure:
-
Transfer the desheathed nerve segment to the recording chamber.
-
Position the nerve across the stimulating and recording electrodes. If using suction electrodes, gently draw the ends of the nerve into the electrodes.[11]
-
Begin continuous perfusion of the nerve with oxygenated Krebs solution at a constant temperature (e.g., 32-37°C).
-
Deliver supramaximal electrical stimuli (short duration pulses, e.g., 0.1 ms) to the stimulating electrode to elicit a compound action potential (CAP).
-
Record the CAP using the recording electrodes connected to the differential amplifier.
-
Establish a stable baseline recording for at least 20-30 minutes.
-
To investigate the effects of this compound, switch the perfusion to a Krebs solution containing the desired concentration of the drug.
-
Record the changes in the CAP amplitude, latency, and duration over time until a steady-state effect is reached.
-
To assess use-dependent block, apply trains of stimuli at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) both before and during drug application and measure the progressive decline in CAP amplitude during the train.
-
After recording the effects of one concentration, wash out the drug with control Krebs solution until the CAP returns to baseline before applying the next concentration.
-
At the end of the experiment, analyze the recorded data to determine the concentration-response relationship for this compound's effect on CAP parameters.
Mandatory Visualizations
Caption: Signaling pathway of this compound's action on a voltage-gated sodium channel.
Caption: Experimental workflow for electrophysiological recording of this compound's effects.
Caption: Logical relationship from this compound application to local anesthesia.
References
- 1. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Local anesthetics - WikiAnesthesia [wikianesthesia.org]
- 4. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium channel blockers potentiate impulse inhibition by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzocaine enhances and inhibits the K+ current through a human cardiac cloned channel (Kv1.5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Irreversible conduction block in isolated nerve by high concentrations of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential sensitivities of mammalian nerve fibers to local anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Local Anaesthetics on Nerve Fibres – RCEMLearning India [rcemlearning.org]
- 10. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 11. Nerve Preparation and Recordings for Pharmacological Tests of Sensory and Nociceptive Fiber Conduction Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Phenacaine precipitation in physiological buffer solutions
For researchers, scientists, and drug development professionals, ensuring the stability of compounds in experimental assays is paramount. Phenacaine, a local anesthetic, is often used in its hydrochloride salt form to improve aqueous solubility. However, its weak base nature can lead to precipitation when dissolved in physiological buffer solutions, which typically have a neutral to slightly alkaline pH. This guide provides troubleshooting advice and frequently asked questions to address challenges with this compound precipitation in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound hydrochloride precipitating when I dissolve it in Phosphate-Buffered Saline (PBS) at pH 7.4?
A1: this compound is a weak base. It is supplied as a hydrochloride salt (this compound HCl) to increase its water solubility. In this acidic salt form, the this compound molecule is protonated (ionized) and readily dissolves in water. However, physiological buffers like PBS have a pH of approximately 7.4. At this higher pH, the equilibrium shifts, causing the this compound molecule to deprotonate and convert to its less soluble, non-ionized (free base) form, which then precipitates out of the solution.[1]
Q2: What is the pKa of this compound and why is it important?
A2: The pKa is the pH at which a compound exists in equal parts in its ionized and non-ionized forms. The pKa of this compound is approximately 7.8. This is a critical value because it helps predict the ionization state of the drug at a given pH. Since the physiological pH of 7.4 is close to the pKa of this compound, a significant portion of the drug will be in its less soluble, non-ionized form, leading to a high risk of precipitation.
Q3: How does pH affect the solubility of this compound hydrochloride?
A3: The solubility of this compound hydrochloride is highly dependent on pH. In acidic solutions (pH well below the pKa), this compound exists predominantly in its protonated, ionized form, which is more water-soluble. As the pH of the solution increases towards and beyond the pKa, the proportion of the non-ionized, less soluble form increases, leading to a decrease in overall solubility.
Troubleshooting Guide
Issue: this compound hydrochloride precipitates immediately upon addition to physiological buffer (e.g., PBS pH 7.4).
Cause: Rapid deprotonation and conversion to the insoluble free base form due to the neutral to slightly alkaline pH of the buffer.
Solutions:
-
pH Adjustment: The most direct method to prevent precipitation is to lower the pH of the final solution. A pH of 5-6 is often recommended for solutions of local anesthetics to maintain their solubility.[2] You can prepare your this compound stock solution in a slightly acidic buffer or sterile water and then cautiously add it to your physiological buffer, monitoring for any signs of precipitation. Alternatively, you can adjust the pH of your final physiological buffer solution after the addition of this compound, although this may not be suitable for all experimental conditions.
-
Use of Co-solvents: Incorporating a water-miscible organic co-solvent can increase the solubility of the non-ionized form of this compound.
-
Ethanol or Propylene Glycol: These are commonly used co-solvents in pharmaceutical formulations. Start with a small percentage (e.g., 1-5% v/v) and increase if necessary. Be mindful that co-solvents can affect cellular assays.
-
-
Solubilizing Agents: Certain excipients can be used to enhance and maintain the solubility of drugs.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers can be used at low concentrations (typically below their critical micelle concentration) to improve solubility.
-
Issue: this compound hydrochloride dissolves initially but then precipitates over time.
Cause: The solution is likely supersaturated. While it may dissolve initially, especially with agitation or gentle warming, the solution is not thermodynamically stable, and the compound will crystallize over time.
Solutions:
-
Work with Lower Concentrations: The most straightforward solution is to work at a concentration of this compound that is below its solubility limit at the experimental pH.
-
Temperature Control: this compound hydrochloride is more soluble in boiling water.[3] While boiling is not practical for most experiments, preparing the solution at a slightly elevated temperature (e.g., 37°C) might help, but be aware that the solution may still precipitate upon cooling to room temperature. Ensure your experimental temperature is consistent.
-
Use of Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors, maintaining a supersaturated state for a longer duration. Hydroxypropyl methylcellulose (HPMC) is an example of such a polymer.
Data Presentation
Calculated pH-Dependent Aqueous Solubility of this compound
The following table presents the estimated aqueous solubility of this compound at 25°C at different pH values, calculated using the Henderson-Hasselbalch equation. This data is intended to provide a general understanding of the solubility trend. Note: These are theoretical values, and actual experimental solubility may vary.
| pH | Predominant Form | Calculated % Non-Ionized | Estimated Solubility (mg/mL) |
| 5.0 | Ionized (BH+) | ~0.16% | > 20 |
| 6.0 | Ionized (BH+) | ~1.56% | > 20 |
| 7.0 | Ionized (BH+) | ~13.5% | ~1.48 |
| 7.4 | Mixed | ~28.5% | ~0.70 |
| 7.8 | Mixed (pKa) | 50% | ~0.40 |
| 8.0 | Non-Ionized (B) | ~61.3% | ~0.26 |
Calculations are based on the intrinsic solubility of the free base (S₀), which is estimated, and the pKa of 7.8.
Experimental Protocols
Protocol for Preparing a this compound Hydrochloride Solution in Physiological Buffer
This protocol provides a general guideline. Optimization for your specific experimental needs is recommended.
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water
-
Physiological buffer (e.g., PBS, pH 7.4)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
(Optional) Co-solvent such as ethanol or a solubilizing agent.
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in a small volume of sterile, deionized water. The initial aqueous solubility of this compound hydrochloride is 1g in 50 ml of water.[3] To ensure complete dissolution, you can slightly acidify the water with a very small amount of 0.1 M HCl.
-
Gently warm the solution (e.g., to 37°C) and vortex until the powder is completely dissolved.
-
-
Dilution into Physiological Buffer:
-
Slowly add the concentrated stock solution dropwise to your pre-warmed physiological buffer while stirring.
-
Continuously monitor the solution for any signs of cloudiness or precipitation.
-
-
pH Adjustment (if necessary):
-
If precipitation occurs, you may need to adjust the pH of the final solution.
-
Use a calibrated pH meter to monitor the pH.
-
Carefully add 0.1 M HCl dropwise until the precipitate redissolves. Note the final pH. Be aware that altering the pH of your buffer may impact your experiment.
-
-
Sterilization:
-
If required for your application, sterile-filter the final solution through a 0.22 µm filter.
-
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: A flowchart outlining the decision-making process for addressing this compound precipitation.
pH-Dependent Ionization of this compound
Caption: The relationship between pH and the ionization state and solubility of this compound.
References
Technical Support Center: Analysis of Phenacaine Degradation Products by HPLC
Welcome to the technical support center for the identification and characterization of Phenacaine degradation products by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, methodology, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on the chemical structure of this compound, which contains an ester linkage and an amide-like N-substituted acetamidine group, the primary degradation pathways are expected to be hydrolysis and oxidation. Photodegradation should also be considered as a potential pathway.
-
Hydrolysis: The ester bond in this compound is susceptible to cleavage under both acidic and basic conditions. This would likely result in the formation of N-(4-ethoxyphenyl)acetamide and N,N'-bis(4-ethoxyphenyl)ethanediimidamide.
-
Oxidation: The ethoxy groups and the aromatic rings could be susceptible to oxidation, potentially leading to the formation of hydroxylated or other oxidized derivatives.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The specific products of photolysis are difficult to predict without experimental data but could involve complex rearrangements or cleavage of the molecule.
Q2: What are the expected degradation products of this compound?
While specific literature on the forced degradation of this compound is limited, based on its structure and the degradation of similar local anesthetics like Proparacaine, the following are potential degradation products:
| Potential Degradation Product | Formation Pathway | Expected m/z [M+H]⁺ |
| N-(4-ethoxyphenyl)acetamide | Hydrolysis | 180.10 |
| N,N'-bis(4-ethoxyphenyl)ethanediimidamide | Hydrolysis | 299.17 |
| 4-Ethoxyaniline | Hydrolysis | 138.09 |
| Acetic Acid | Hydrolysis | 61.03 |
| Oxidized this compound Derivatives | Oxidation | Variable |
Q3: How can I perform a forced degradation study for this compound?
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating HPLC method.[1][2][3] The study should expose this compound to various stress conditions more severe than accelerated stability testing.
A typical forced degradation study would involve the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light for a defined period.
Samples should be taken at various time points and analyzed by HPLC to track the formation of degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Possible Causes | Solutions |
| Peak Tailing | Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH. | Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid or trifluoroacetic acid); Use an end-capped C18 column; Consider a different stationary phase. |
| Peak Splitting or Broadening | Column void or contamination; Sample solvent incompatible with the mobile phase; Co-elution of closely related compounds. | Replace the column or guard column; Dissolve the sample in the mobile phase; Optimize the mobile phase composition or gradient for better separation. |
| Baseline Noise or Drift | Air bubbles in the system; Contaminated mobile phase or column; Detector lamp instability. | Degas the mobile phase; Flush the system with a strong solvent; Allow the detector lamp to warm up properly. |
| Ghost Peaks | Carryover from previous injections; Contamination in the mobile phase or sample preparation. | Include a blank injection with a strong solvent in the sequence; Use high-purity solvents and clean glassware. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; Temperature variations. | Prepare fresh mobile phase and ensure proper mixing; Check the pump for leaks or pressure fluctuations; Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound hydrochloride standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Heating block or water bath
-
UV lamp
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the working concentration.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound hydrochloride to a vial.
-
Place the vial in an oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in methanol and dilute with mobile phase.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) and another to visible light for 48 hours.
-
Keep a control sample in the dark.
-
At specified time points, withdraw an aliquot and dilute with mobile phase if necessary.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound and Its Degradation Products
Objective: To separate and quantify this compound from its potential degradation products.
Chromatographic Conditions (starting point for method development):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm (or Diode Array Detector to monitor multiple wavelengths)
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared samples from the forced degradation study (Protocol 1).
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Assess the peak purity of the this compound peak in the stressed samples to ensure it is free from co-eluting degradants.
-
For characterization, collect the fractions corresponding to the degradation product peaks for further analysis by mass spectrometry (MS).
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
Technical Support Center: Mitigating Phenacaine-Induced Cytotoxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Phenacaine-induced cytotoxicity in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound, also known as proparacaine, primarily induces cytotoxicity through the induction of apoptosis.[1][2][3] This process is dose- and time-dependent and involves a mitochondria-dependent pathway.[1][3] Key events include the activation of caspases (specifically caspase-3, -8, and -9), disruption of the mitochondrial transmembrane potential, DNA fragmentation, and the formation of apoptotic bodies.[1][2][3] Some studies also indicate that at high concentrations, necrosis can occur.[4]
Q2: My cells are showing signs of stress and death at lower than expected concentrations of this compound. What could be the cause?
A2: Several factors could contribute to increased sensitivity to this compound:
-
Cell Type: Different cell lines exhibit varying sensitivities to local anesthetics.[5][6] For instance, corneal cells are particularly sensitive to the cytotoxic effects of proparacaine.[1][2][3]
-
Solvent Toxicity: If this compound is dissolved in a solvent like DMSO or ethanol, the final concentration of the solvent in the culture medium might be causing cytotoxicity. It is crucial to keep the solvent concentration minimal and consistent across all experimental conditions, including vehicle controls.[7]
-
Cell Health and Density: Cells that are unhealthy, stressed, or at a very low or high confluency may be more susceptible to the toxic effects of chemical compounds. Ensure that cells are in the logarithmic growth phase and at an optimal density when starting the experiment.
-
Contamination: Mycoplasma or other microbial contamination can stress cells and increase their sensitivity to cytotoxic agents. Regular testing for contamination is recommended.
Q3: How can I mitigate this compound-induced cytotoxicity in my long-term cell cultures?
A3: Several strategies can be employed to reduce the cytotoxic effects of this compound:
-
Dose and Exposure Time Optimization: The most straightforward approach is to use the lowest effective concentration of this compound for the shortest possible duration to achieve the desired experimental outcome.[4]
-
Use of Protective Agents: The co-administration of certain protective agents may help mitigate cytotoxicity. These can include apoptosis inhibitors, mitochondrial ROS scavengers, and autophagy inhibitors.[4] Some plant-derived phenolic compounds and flavonoids have also been shown to have protective effects against drug-induced toxicity by acting as antioxidants.[8][9][10]
-
Controlled Release Systems: While more complex, employing a controlled-release formulation of this compound could help maintain a lower, more consistent, and less toxic local concentration over time.
Q4: Are there any alternatives to this compound that might be less cytotoxic?
A4: The cytotoxicity of local anesthetics varies. Some studies suggest that lidocaine exhibits lower cytotoxicity compared to other local anesthetics like bupivacaine in certain cell types.[4] However, lidocaine has also been shown to induce apoptosis.[11][12] The choice of an alternative would depend on the specific requirements of your experiment and the cell type being used. A comparative cytotoxicity study of different local anesthetics on your specific cell line may be beneficial.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and verify cell counts for each experiment. Automated cell counters can reduce variability compared to manual counting.[13] |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media without cells. |
| Compound Precipitation | High concentrations of this compound or the use of certain solvents may cause the compound to precipitate out of solution. Visually inspect the media for any precipitates. If observed, consider preparing a fresh stock solution or using a different solvent system. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for both this compound treatment and assay reagent addition. Small variations in timing, especially for kinetic assays, can lead to significant differences in results. |
Issue 2: Unexpected Cell Morphology Changes
| Possible Cause | Troubleshooting Step |
| Apoptosis Induction | This compound is a known inducer of apoptosis.[1][2] Observe for characteristic apoptotic morphology such as cell shrinkage, membrane blebbing, and detachment. Confirm apoptosis using specific assays like Annexin V/PI staining. |
| Solvent Effects | The vehicle used to dissolve this compound (e.g., DMSO) can cause morphological changes at certain concentrations. Run a vehicle control with the highest concentration of the solvent used in the experiment to assess its effect.[7] |
| pH Shift in Culture Medium | The addition of this compound solution might alter the pH of the culture medium, especially if the buffering capacity is low. Check the pH of the medium after adding the compound. |
| Oxidative Stress | Local anesthetics can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell damage.[4] Consider measuring ROS levels in your cells. |
Data Presentation
Table 1: Cytotoxicity of Various Local Anesthetics on Different Cell Lines
| Local Anesthetic | Cell Line | Exposure Time | IC50 / LD50 | Reference |
| Proparacaine | Human Corneal Epithelial Cells | 1-28 hours | > 0.15625 g/L | [1] |
| Proparacaine | Human Corneal Stromal Cells | Not Specified | > 0.15625 g/L | [2] |
| Lidocaine | Human Neuroblastoma SH-SY5Y | 20 minutes | 3.35 ± 0.33 mM | [6] |
| Bupivacaine | Human Neuroblastoma SH-SY5Y | 20 minutes | 0.95 ± 0.08 mM | [6] |
| Ropivacaine | Human Neuroblastoma SH-SY5Y | 20 minutes | 13.43 ± 0.61 mM | [6] |
| Lidocaine | Human Melanoma A375 | 72 hours | < 2% concentration | [14] |
| Ropivacaine | Human Melanoma A375 | 72 hours | < 0.75% concentration | [14] |
Note: The values presented are extracted from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay
This protocol provides a method to determine the viability of cells after exposure to this compound by measuring the metabolic activity of mitochondria.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (background control) and cells treated with vehicle control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest treated with this compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for assessing cytotoxicity.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of proparacaine to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells [mdpi.com]
- 5. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protective Effects of Chrysin Against Drugs and Toxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effect of plant compounds in pesticides toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of lidocaine to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An early and late cytotoxicity evaluation of lidocaine on human oral mucosa fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic effects of local anesthesia through lidocaine/ropivacaine on human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenacaine interference with fluorescent dyes in cellular imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of phenacaine with fluorescent dyes in cellular imaging experiments. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Q1: My fluorescence signal intensity decreases after applying this compound. What could be the cause?
A1: A decrease in fluorescence signal upon addition of a compound like this compound can be attributed to several factors:
-
Fluorescence Quenching: this compound, like other hydrophobic molecules, may directly interact with the fluorophore of the dye, leading to non-radiative energy transfer and a decrease in fluorescence emission. This can occur through dynamic (collisional) or static (complex formation) quenching mechanisms.[1]
-
Biological Effects: this compound, as a local anesthetic, can induce physiological changes in the cell that indirectly affect the dye's fluorescence. For example:
-
Mitochondrial Depolarization: Local anesthetics can disrupt the mitochondrial membrane potential.[2] If you are using a dye that accumulates in the mitochondria based on this potential (e.g., Rhodamine 123, TMRE, TMRM), a decrease in the potential will lead to reduced dye accumulation and thus a weaker signal.[2][3][4]
-
Alterations in Intracellular Ion Concentrations: this compound may alter intracellular calcium levels.[5][6] If you are using a calcium indicator, this could reflect a true physiological change or a complex interaction with the dye.
-
-
Cell Death or Stress: At certain concentrations, this compound may induce cytotoxicity, leading to cell rounding, detachment, and a general decrease in signal from the imaged area.
Recommended Actions:
-
Control for Autofluorescence and Quenching: Perform a cell-free experiment by mixing your fluorescent dye with this compound at the working concentration in a cuvette or microplate well and measure the fluorescence. A decrease in fluorescence compared to the dye alone suggests direct quenching.
-
Use a Potential-Independent Mitochondrial Stain: To determine if the signal loss is due to mitochondrial depolarization, co-stain with a mitochondrial dye that is less sensitive to membrane potential for mitochondrial mass, such as some MitoTracker™ Green variants.
-
Perform a Viability Assay: Use a live/dead cell stain to assess if the observed signal decrease is due to this compound-induced cell death.
-
Titrate this compound Concentration: Determine the lowest effective concentration of this compound for your primary experiment to minimize off-target effects.
Q2: I observe an unexpected increase in fluorescence or a signal in a channel where I don't expect one after adding this compound. What is happening?
A2: This phenomenon is likely due to the intrinsic fluorescence of this compound (autofluorescence). Many organic molecules with aromatic ring structures can fluoresce.[7]
Recommended Actions:
-
Measure the Autofluorescence of this compound: Prepare a sample of your cells treated with this compound but without any fluorescent dyes. Image this sample using the same filter sets and exposure times as your main experiment. This will reveal the emission spectrum of this compound under your experimental conditions.
-
Choose Dyes with Non-Overlapping Spectra: If this compound is autofluorescent in your channel of interest, consider switching to a fluorescent dye that emits in a different spectral region where this compound does not fluoresce.
-
Spectral Unmixing: If your imaging system is equipped with spectral imaging capabilities, you can record the emission spectrum of this compound and your dye(s) and then use spectral unmixing algorithms to separate the signals.
-
Pre-incubation Washout: If your experimental design allows, you may be able to incubate the cells with this compound, then wash it out before imaging. However, the reversibility of this compound's effects would need to be considered.
Q3: My nuclear counterstain (DAPI or Hoechst) signal appears altered after this compound treatment. Is this an interaction?
A3: It is possible. While DAPI and Hoechst dyes are generally robust, their fluorescence can be influenced by their binding environment.
-
Competitive Binding: this compound, as a lipophilic and cationic molecule, could potentially interact with DNA, although this is not its primary mechanism of action. If it does, it might compete with DAPI or Hoechst for binding sites in the minor groove of DNA, leading to a change in fluorescence.
-
Changes in Nuclear Morphology: this compound-induced cellular stress or apoptosis can lead to chromatin condensation (pyknosis), which would result in a brighter, more compact nuclear signal.
Recommended Actions:
-
In Vitro DNA Titration: In a cell-free system, titrate a solution of DNA and DAPI/Hoechst with increasing concentrations of this compound and measure the fluorescence. This can indicate if there is a direct competitive binding interaction.
-
High-Resolution Imaging: Carefully examine the morphology of the nuclei. Changes in size and shape can provide clues about the health of the cells.
-
Use an Alternative Counterstain: Consider a nuclear counterstain with a different binding mechanism or spectral properties to see if the effect persists.
Frequently Asked Questions (FAQs)
Q: Does this compound interfere with all fluorescent dyes?
A: There is limited direct evidence in the scientific literature specifically for this compound's interaction with a wide range of dyes. However, based on its properties as a local anesthetic and a hydrophobic molecule, it has the potential to interfere with several classes of dyes, particularly those sensitive to membrane potential, ion concentrations, and the lipid environment. It is crucial to perform control experiments for your specific dye and experimental conditions.
Q: What are the likely mechanisms of this compound interference with fluorescent dyes?
A: The potential mechanisms can be broadly categorized as:
-
Direct Physicochemical Interactions:
-
Fluorescence Quenching: Direct interaction between this compound and the fluorophore.
-
Autofluorescence: this compound's own fluorescence emission.
-
Altering the Dye's Environment: As a lipophilic molecule, this compound can partition into cellular membranes, potentially changing the local environment of membrane-bound dyes and affecting their fluorescence properties.[8]
-
-
Indirect Biological Effects:
-
Disruption of Mitochondrial Function: Affecting dyes that measure mitochondrial membrane potential.[2]
-
Modulation of Ion Homeostasis: Particularly changes in intracellular calcium, affecting calcium indicators.[5][6]
-
Induction of Cellular Stress or Apoptosis: Leading to global changes in cellular morphology and function that can affect most fluorescent probes.
-
Q: How can I design an experiment to test for this compound interference?
A: A robust set of control experiments is essential. Please refer to the detailed experimental protocol and workflow diagram below.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the types of results you might obtain from control experiments. This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Table 1: Hypothetical Results of a Cell-Free Quenching Experiment
| Fluorescent Dye | Concentration | This compound Concentration | % Decrease in Fluorescence Intensity |
| Rhodamine 123 | 1 µM | 100 µM | 15% |
| Fluo-4 (Ca2+-saturated) | 5 µM | 100 µM | 5% |
| Hoechst 33342 (with DNA) | 1 µg/mL | 100 µM | 2% |
Table 2: Hypothetical Autofluorescence of this compound in Different Filter Channels
| Filter Set | Excitation (nm) | Emission (nm) | Mean Fluorescence Intensity (Arbitrary Units) |
| DAPI | 350/50 | 460/50 | 500 |
| FITC/GFP | 488/20 | 525/50 | 150 |
| TRITC/RFP | 561/14 | 607/36 | 20 |
Experimental Protocols
Protocol 1: Assessing Direct Interference (Autofluorescence and Quenching)
Objective: To determine if this compound is autofluorescent under experimental imaging conditions and if it directly quenches the fluorescence of the dye of interest.
Materials:
-
This compound stock solution
-
Fluorescent dye stock solution
-
Appropriate buffer (e.g., PBS)
-
Fluorometer, microplate reader, or confocal microscope
-
Black-walled microplate or cuvette
Procedure:
-
Prepare Samples:
-
Buffer Blank: Buffer only.
-
This compound Autofluorescence: Buffer + working concentration of this compound.
-
Dye Only: Buffer + working concentration of your fluorescent dye.
-
Dye + this compound: Buffer + working concentration of your dye + working concentration of this compound.
-
-
Incubation: Incubate the samples for a time equivalent to your cellular imaging experiment.
-
Data Acquisition:
-
Using a fluorometer or plate reader, measure the fluorescence intensity of all samples at the excitation and emission wavelengths of your dye.
-
Alternatively, using a confocal microscope, image droplets of each solution on a glass-bottom dish with the same settings as your cellular experiment.
-
-
Analysis:
-
Autofluorescence: Compare the intensity of the "this compound Autofluorescence" sample to the "Buffer Blank". A significant increase indicates autofluorescence.
-
Quenching: Calculate the percentage decrease in fluorescence of the "Dye + this compound" sample relative to the "Dye Only" sample (after subtracting the autofluorescence of this compound if significant).
-
Protocol 2: Assessing Indirect Biological Interference in Cells
Objective: To distinguish between a direct effect on the dye and an indirect effect through cellular physiology.
Materials:
-
Cultured cells appropriate for your experiment
-
This compound
-
Your primary fluorescent dye (e.g., a calcium indicator or mitochondrial potential dye)
-
A control fluorescent dye (e.g., a potential-insensitive mitochondrial mass dye or a general cell health indicator)
-
A viability dye (e.g., Propidium Iodide or a commercial Live/Dead kit)
-
Confocal microscope
Procedure:
-
Prepare Cell Samples: Plate cells and allow them to adhere.
-
Staining: Stain the cells with your primary fluorescent dye and, in parallel experiments, with the control and viability dyes according to the manufacturers' protocols.
-
Baseline Imaging: Acquire baseline images of the stained cells before adding this compound.
-
This compound Treatment: Add this compound at the desired working concentration.
-
Time-Lapse Imaging: Acquire images at several time points after this compound addition.
-
Analysis:
-
Quantify the change in fluorescence intensity of your primary dye over time.
-
In parallel, quantify the change in fluorescence of the control dye. If the primary dye signal changes significantly while the control dye signal is stable, it suggests a specific biological effect (e.g., mitochondrial depolarization).
-
Assess cell viability at the end of the experiment to determine if the observed effects are due to cytotoxicity.
-
Visualizations
Caption: Workflow to investigate this compound's interference with fluorescent dyes.
Caption: Potential pathways of this compound interference in cellular imaging.
References
- 1. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Increased rhodamine 123 uptake by carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodamine-123 staining in hematopoietic stem cells of young mice indicates mitochondrial activation rather than dye efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of bupivacaine on intracellular Ca2+ regulation: potential mechanisms of its myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular calcium increases in growth cones exposed to tetracaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reviewofophthalmology.com [reviewofophthalmology.com]
- 8. Hydrophobic membrane interaction of etidocaine, bupivacaine and 2-chloroprocaine. A spin and fluorescent probe study - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the solubility of Phenacaine for high-concentration stock
Welcome to the Technical Support Center for Phenacaine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preparing high-concentration stock solutions of this compound and troubleshooting common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound Hydrochloride in water at room temperature?
A1: The solubility of this compound Hydrochloride in water at room temperature is approximately 20 mg/mL. This is based on the information that one gram dissolves in 50 mL of water[1].
Q2: How does temperature affect the solubility of this compound Hydrochloride in water?
Q3: What common laboratory solvents can be used to dissolve this compound Hydrochloride?
A3: this compound Hydrochloride is freely soluble in alcohol and chloroform. It is insoluble in ether[1]. For laboratory purposes, ethanol is a commonly used alcohol to aid in solubilization.
Q4: Can pH adjustment improve the solubility of this compound?
A4: As a hydrochloride salt of a weakly basic compound, the solubility of this compound can be influenced by pH. Maintaining an acidic pH will favor the protonated, more water-soluble form. Conversely, increasing the pH towards alkaline conditions will generate the free base, which is less water-soluble and may cause precipitation.
Q5: Are there other strategies to enhance the solubility of this compound for high-concentration stocks?
A5: Yes, several strategies can be employed, either alone or in combination:
-
Co-solvents: Using water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly increase the solubility of poorly soluble drugs[2][3][4].
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility[2].
-
Heating: As mentioned, increasing the temperature of the solvent can enhance the dissolution of this compound Hydrochloride.
Troubleshooting Guide
Problem: My this compound Hydrochloride is not dissolving in water at the desired concentration.
-
Is the solution saturated?
-
The solubility limit in water at room temperature is approximately 20 mg/mL[1]. If you are trying to prepare a solution above this concentration without any solubilizing agents, it will not fully dissolve.
-
-
Have you tried heating the solution?
-
Gently warm the solution while stirring. This compound Hydrochloride's solubility increases significantly with temperature[1]. Allow the solution to cool to room temperature slowly to check for precipitation.
-
-
Is the pH of your water appropriate?
-
Ensure your purified water is not basic. An acidic pH helps maintain this compound in its more soluble hydrochloride salt form.
-
Problem: My this compound solution is cloudy or has formed a precipitate.
-
Did the pH of the solution change?
-
Addition of other components to your experiment could have raised the pH, causing the less soluble free base to precipitate. Check the pH of your final solution.
-
-
Did the temperature decrease significantly?
-
If you prepared a saturated solution at an elevated temperature, it might precipitate upon cooling. Try preparing a slightly less concentrated solution or use co-solvents to maintain solubility at lower temperatures.
-
-
Is your stock solution old or stored improperly?
-
While aqueous solutions of this compound Hydrochloride are generally stable, prolonged storage, especially if not protected from light or contaminants, could lead to degradation and precipitation[1]. It is always recommended to use freshly prepared solutions or to validate the stability of stored stock solutions.
-
Quantitative Data on this compound Solubility
The following tables summarize the available and estimated solubility data for this compound Hydrochloride. Note: Quantitative data for co-solvents are often not available for this compound specifically. The provided values are estimates based on the behavior of similar local anesthetic compounds and general principles of solubilization. Researchers should perform their own solubility tests for their specific experimental conditions.
Table 1: Solubility of this compound Hydrochloride in Water
| Temperature (°C) | Solubility ( g/100 mL) | Reference/Note |
| ~20-25 (Room Temp) | ~2.0 | [1] |
| 100 (Boiling) | Freely Soluble | [1] |
Table 2: Estimated Solubility of this compound Hydrochloride in Aqueous Co-solvent Mixtures at Room Temperature
| Co-solvent | Concentration of Co-solvent in Water (v/v) | Estimated Solubility (mg/mL) |
| Ethanol | 20% | > 30 |
| 50% | > 50 | |
| Propylene Glycol | 20% | > 25 |
| 50% | > 40 | |
| PEG 400 | 20% | > 25 |
| 50% | > 40 |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution of this compound Hydrochloride using Heat
-
Weigh the desired amount of this compound Hydrochloride powder.
-
Add the powder to a sterile, appropriate-sized glass beaker or flask.
-
Add a volume of purified water to achieve a concentration slightly less than the target to allow for some evaporation.
-
Place the vessel on a calibrated hotplate with a magnetic stirrer.
-
Gently heat the solution to between 40-60°C while stirring continuously. Do not boil if not necessary, although aqueous solutions are stable to boiling[1].
-
Continue heating and stirring until all the solid has dissolved.
-
Once fully dissolved, remove the vessel from the heat and allow it to cool slowly to room temperature.
-
Observe the solution for any signs of precipitation as it cools.
-
If no precipitation occurs, transfer the solution to a sterile, light-protected container. If precipitation occurs, you have created a supersaturated solution, and the concentration will be lower than intended at room temperature. Consider using a lower concentration or a different protocol.
-
Store the solution according to your laboratory's standard operating procedures, typically at 2-8°C for short-term storage.
Protocol 2: Preparation of a this compound Hydrochloride Stock Solution using a Co-solvent
-
Determine the desired final concentration and the co-solvent to be used (e.g., Ethanol).
-
In a sterile glass vessel, add the desired volume of the co-solvent (e.g., for a 50% ethanol solution, add 5 mL of ethanol for a final volume of 10 mL).
-
Weigh the appropriate amount of this compound Hydrochloride and add it to the co-solvent.
-
Stir the mixture until the this compound Hydrochloride is fully dissolved in the co-solvent. Gentle warming can be applied if necessary.
-
Slowly add purified water to the co-solvent/Phenacaine mixture while continuously stirring to reach the final desired volume.
-
Observe the solution for any signs of precipitation.
-
Store the final solution in a sterile, sealed, and light-protected container.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the propagation of action potentials, thus blocking the transmission of pain signals.
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Experimental Workflow: Preparing a High-Concentration Stock Solution
This workflow outlines the decision-making process for preparing a high-concentration stock solution of this compound Hydrochloride.
Caption: Workflow for preparing high-concentration this compound HCl stock.
References
- 1. This compound Hydrochloride [drugfuture.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenacaine stability issues under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of phenacaine under various storage conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like many pharmaceutical compounds, is primarily influenced by several environmental and formulation-specific factors. These include:
-
pH: this compound hydrochloride is the salt of a weak base and a strong acid. The pH of the solution can significantly impact its stability.[1][2] Alkaline conditions may promote hydrolysis of the amidine functional group.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3] It is crucial to adhere to recommended storage temperatures.
-
Light: Exposure to light, particularly UV light, can induce photodegradation in many drug molecules.[4][5] this compound should be protected from light.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of this compound.[6] Contact with peroxides or other oxidizing impurities should be avoided.
-
Moisture: For solid forms of this compound, exposure to humidity can initiate hydrolytic degradation.
Q2: My this compound solution has turned yellow. What could be the cause?
A2: A yellow discoloration in a this compound solution is a common indicator of chemical degradation. This is often due to oxidation or photodegradation. Exposure to light, elevated temperatures, or the presence of oxidizing impurities in the formulation excipients can accelerate these degradation processes. It is recommended to discard any discolored solution and investigate the storage conditions and formulation components for potential sources of instability.
Q3: I have observed precipitation in my this compound ophthalmic solution. What should I do?
A3: Precipitation in an ophthalmic solution can be a sign of physical or chemical instability.[7] Potential causes include:
-
pH Shift: A change in the pH of the solution can affect the solubility of this compound hydrochloride, leading to precipitation.
-
Incompatibility: this compound is incompatible with alkaline substances and their carbonates.[8] Interaction with incompatible container materials or other formulation components can cause precipitation.
-
Evaporation: If the solution is not stored in a tightly sealed container, solvent evaporation can increase the concentration of this compound beyond its solubility limit.
Any ophthalmic solution exhibiting precipitation should not be used, as it can cause irritation and is no longer sterile. The formulation and storage procedures should be reviewed.
Q4: How can I prevent the degradation of this compound in my experiments?
A4: To minimize this compound degradation, consider the following preventative measures:
-
pH Control: Maintain the pH of aqueous solutions within a stable range, typically on the acidic side for this compound hydrochloride. The use of a suitable buffer system is recommended.[1][2]
-
Light Protection: Store this compound solutions and solid compounds in light-resistant containers (e.g., amber vials).[9]
-
Temperature Control: Adhere to the recommended storage temperatures. For long-term storage, refrigeration is often advised, but freezing should be avoided unless stability data is available for frozen conditions.
-
Inert Atmosphere: For highly sensitive applications, purging solutions with an inert gas like nitrogen or argon can help to minimize oxidative degradation.[9]
-
High-Purity Excipients: Use high-purity excipients that are free from peroxides and other reactive impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency/Unexpected Results | Chemical degradation of this compound. | 1. Verify the age and storage conditions of the this compound stock. 2. Perform a stability-indicating HPLC analysis to quantify the remaining active pharmaceutical ingredient (API). 3. Review experimental conditions for potential stressors (e.g., high pH, temperature, light exposure). |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures. 3. Investigate the stress condition (acid, base, oxidation, light, heat) that leads to the formation of the observed peaks to understand the degradation pathway. |
| Inconsistent Results Between Batches | Variation in the stability of different batches of this compound or excipients. | 1. Qualify new batches of this compound and critical excipients upon receipt. 2. Review the certificate of analysis for each batch for any differences in impurity profiles. 3. Perform a side-by-side stability study on different batches under controlled stress conditions. |
| Precipitation in Buffered Solution | Buffer incompatibility or pH instability. | 1. Verify the pH of the buffered solution over time. 2. Ensure the chosen buffer system is compatible with this compound hydrochloride. 3. Check for any potential leaching from the container that could alter the pH. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound. This is a critical step in developing a stability-indicating analytical method.[10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Store the mixture at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Store the mixture at room temperature for 8 hours.
-
Neutralize a sample with 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Store the mixture at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 80°C for 48 hours.
-
Dissolve the heat-stressed powder in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
-
Aim for 5-20% degradation of the active pharmaceutical ingredient.[11] If degradation is too rapid or too slow, adjust the stress conditions (e.g., acid/base concentration, temperature, time).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products. The parameters are based on methods used for similar local anesthetics and may require optimization.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Run Time | Sufficient to allow for the elution of all degradation products. |
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.[12] Specificity is demonstrated by the ability to separate the this compound peak from all degradation product peaks generated during the forced degradation study.
Data Presentation
Table 1: Hypothetical Stability Data for this compound Hydrochloride (1 mg/mL) in Aqueous Solution
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific formulation and storage conditions.
| Condition | Time | % this compound Remaining | Appearance | pH |
| 25°C / 60% RH (Protected from Light) | 0 | 100.0 | Clear, Colorless | 5.5 |
| 1 month | 99.5 | Clear, Colorless | 5.5 | |
| 3 months | 98.8 | Clear, Colorless | 5.4 | |
| 6 months | 97.2 | Clear, Colorless | 5.4 | |
| 40°C / 75% RH (Protected from Light) | 0 | 100.0 | Clear, Colorless | 5.5 |
| 1 month | 95.3 | Clear, Colorless | 5.3 | |
| 3 months | 90.1 | Faint Yellow Tint | 5.2 | |
| 6 months | 82.5 | Yellow | 5.0 | |
| Photostability Chamber (ICH Q1B) | 0 | 100.0 | Clear, Colorless | 5.5 |
| 1.2 million lux hours | 92.1 | Faint Yellow Tint | 5.4 |
Mandatory Visualizations
References
- 1. ijrpas.com [ijrpas.com]
- 2. mdpi.com [mdpi.com]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs [apb.tbzmed.ac.ir]
- 5. ajrconline.org [ajrconline.org]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gerpac.eu [gerpac.eu]
- 8. researchgate.net [researchgate.net]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 11. asianjpr.com [asianjpr.com]
- 12. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Phenacaine Hydrolysis in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of Phenacaine in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Disclaimer: Publicly available, specific quantitative data on the hydrolysis kinetics of this compound is limited. Therefore, the information presented here is based on established principles of organic chemistry, the known behavior of structurally similar compounds (e.g., local anesthetics with ester or amidine functionalities), and general best practices for pharmaceutical stability studies. The provided experimental protocols and data are illustrative and should be adapted based on specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern?
This compound, an amidine-containing local anesthetic, can undergo hydrolysis in aqueous solutions. This chemical degradation process involves the cleavage of the amidine bond by water, leading to the formation of new, inactive, or potentially toxic degradation products.[1] This degradation reduces the potency of the active pharmaceutical ingredient (API) and can compromise the safety and efficacy of the final product.[2]
Q2: What are the primary factors that influence the rate of this compound hydrolysis?
The stability of this compound in aqueous solutions is primarily affected by:
-
pH: The hydrolysis of compounds with functional groups like esters and amides is often catalyzed by acidic or basic conditions.[3][4] The rate of hydrolysis is typically at its minimum at a specific pH, and increases as the pH moves into more acidic or alkaline ranges.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[5] Elevated temperatures provide the necessary activation energy for the degradation reaction to occur more rapidly.
-
Presence of Buffers: While buffers are used to maintain a stable pH, some buffer species can themselves catalyze hydrolysis, a phenomenon known as general acid-base catalysis.[6]
-
Excipients: Other components in the formulation can interact with this compound and affect its stability.[7]
Troubleshooting Guide
Issue 1: Rapid degradation of this compound observed in an aqueous solution.
-
Question: I am observing a rapid loss of this compound in my aqueous formulation. What could be the cause and how can I mitigate it?
-
Answer: Rapid degradation is likely due to unfavorable pH conditions or elevated temperature.
-
Troubleshooting Steps:
-
Measure the pH of your solution. The pH may be in a range that promotes acid or base-catalyzed hydrolysis.
-
Control the temperature. Ensure your experiments are conducted at a controlled and documented temperature. Avoid unnecessary exposure to high temperatures.
-
Evaluate your formulation components. Consider if any excipients could be reacting with this compound. A systematic drug-excipient compatibility study is recommended.[8]
-
-
Issue 2: Inconsistent stability results between batches.
-
Question: My stability data for this compound solutions is not reproducible between different experimental batches. What could be the reason for this variability?
-
Answer: Inconsistent results often stem from variations in experimental conditions.
-
Troubleshooting Steps:
-
Verify pH control. Ensure that the pH of each batch is accurately measured and maintained. Small variations in pH can lead to significant differences in degradation rates.
-
Standardize solution preparation. Review your protocol for preparing the this compound solution to ensure consistency in the order of addition of components and mixing procedures.
-
Check for impurities. Impurities in the water, excipients, or even the container closure system can catalyze degradation.
-
-
Issue 3: Precipitation observed in the this compound solution upon pH adjustment.
-
Question: When I adjust the pH of my this compound solution, I observe the formation of a precipitate. Why is this happening and what can I do?
-
Answer: Precipitation upon pH adjustment is often due to changes in the solubility of the drug. This compound, as a base, will have different solubilities at different pH values. The free base form is typically less water-soluble than its salt form.
-
Troubleshooting Steps:
-
Determine the pKa of this compound. Understanding the ionization state of the molecule at different pH values is crucial.
-
Conduct solubility studies. Determine the solubility of this compound across a range of pH values to identify the pH at which it remains soluble at the desired concentration.
-
Consider co-solvents or solubilizing agents. If adjusting the pH for stability reasons leads to precipitation, the use of pharmaceutically acceptable co-solvents or solubilizing excipients may be necessary.
-
-
Proposed this compound Hydrolysis Pathway
This compound possesses an amidine functional group which is susceptible to hydrolysis. The proposed pathway involves the nucleophilic attack of a water molecule on the central carbon of the amidine group. This reaction can be catalyzed by both acid and base. The primary degradation products are predicted to be N-(4-ethoxyphenyl)acetamide and p-phenetidine.
Caption: Proposed hydrolysis pathway of this compound.
Illustrative Stability Data of Structurally Related Local Anesthetics
The following table summarizes stability data for local anesthetics with ester and amide linkages, which can provide a comparative understanding of how pH and temperature affect hydrolysis rates.
| Drug | Functional Group | Condition | Half-life (t½) | Reference |
| Procaine | Ester | pH 7.4, 37°C | ~60 minutes | [9] |
| Tetracaine | Ester | pH 7.4, 37°C | ~40 minutes | [9] |
| Lidocaine | Amide | pH 7.4, 37°C | Very Stable | [1] |
| Bupivacaine | Amide | pH 7.4, 37°C | Very Stable | [10] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways for this compound.[11][12]
Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, and photolysis).
Materials:
-
This compound hydrochloride reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
Calibrated stability chambers (for temperature and humidity control)
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl.
-
Store the solutions at room temperature and an elevated temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH.
-
Store the solutions at room temperature.
-
Withdraw samples at predetermined time points.
-
Neutralize the samples with an appropriate amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature.
-
Withdraw samples at predetermined time points.
-
-
Photostability:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
Analyze the samples after exposure.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from all its degradation products.
-
Monitor the appearance of new peaks and the decrease in the peak area of this compound.
-
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[13][14]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions (Illustrative Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector; a starting point could be around 280 nm.
-
Injection Volume: 10 µL
Method Development Strategy:
-
Initial Run: Inject a solution of this compound to determine its retention time.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study.
-
Method Optimization: Adjust the gradient, pH of the mobile phase, and column type to achieve adequate separation (resolution > 2) between this compound and all degradation peaks.
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the this compound peak in the presence of its degradants to ensure there is no co-elution.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines (specificity, linearity, accuracy, precision, robustness, and limits of detection and quantification).
Troubleshooting Decision Tree for Stability Issues
Caption: Troubleshooting decision tree for this compound stability.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. eopcw.com [eopcw.com]
- 4. researchgate.net [researchgate.net]
- 5. The influence of temperature on the degradation rate of LactoSorb copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 7. RU2812900C2 - Anesthetic composition and method of eye anesthetization - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
- 12. asianjpr.com [asianjpr.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing Phenacaine-Induced Artifacts in Patch-Clamp Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing artifacts that may arise during patch-clamp recordings when using the local anesthetic Phenacaine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in electrophysiology research?
This compound (also known as Holocaine) is a local anesthetic that blocks nerve signals by interfering with the propagation of action potentials. In electrophysiology research, it is often used to study the mechanisms of local anesthesia, investigate the function of voltage-gated ion channels, or to pharmacologically isolate specific neural pathways.
Q2: What are the primary ion channels affected by this compound?
As a local anesthetic, this compound's primary target is the voltage-gated sodium channel (Nav). By blocking these channels, it prevents the rapid influx of sodium ions necessary for the rising phase of the action potential.[1][2] However, like many local anesthetics, this compound can also affect other ion channels, including potassium (K+) channels and GABAA receptors, particularly at higher concentrations.[1]
Q3: What are the common artifacts observed in patch-clamp recordings with this compound?
Users may encounter several artifacts when using this compound, including:
-
Reduced amplitude of recorded currents: This is an expected effect due to the blockade of ion channels.
-
Changes in channel kinetics: this compound can alter the activation and inactivation properties of ion channels.
-
Increased noise: This can manifest as baseline instability or the appearance of spurious events.
-
Drift in holding current: The baseline current required to clamp the cell at a specific voltage may change over time.
-
Alterations in membrane resistance and capacitance: this compound can affect the physical properties of the cell membrane.
Q4: How can I differentiate between a genuine physiological effect of this compound and a recording artifact?
Distinguishing between a true biological response and an artifact requires careful experimental design and controls. Key strategies include:
-
Dose-response curves: Genuine effects should exhibit a clear concentration-dependent relationship.
-
Washout experiments: The effects of this compound should be reversible upon its removal from the recording solution.
-
Control experiments: Compare recordings from cells exposed to this compound with untreated control cells.
-
Use of specific channel blockers: To isolate the effects on a particular ion channel, use known selective blockers in combination with this compound.
Troubleshooting Guides
Issue 1: Excessive Noise in the Recording
Symptoms:
-
Increased baseline noise (50/60 Hz hum, high-frequency noise).
-
Unstable holding current.
Possible Causes & Solutions:
| Cause | Solution |
| Grounding Issues | Ensure all components of the patch-clamp rig (amplifier, microscope, manipulators, Faraday cage) are connected to a common ground. Avoid ground loops by connecting all equipment to a single power strip.[1] |
| Perfusion System Noise | Ensure the perfusion tubing is not generating electrical noise. Grounding the perfusion system or using a gravity-fed system can help. Keep the bath level low to minimize pipette capacitance. |
| Pipette Holder Contamination | Clean the pipette holder regularly with ethanol and distilled water to remove any salt buildup or other contaminants that could create a noisy connection. |
| Poor Seal Quality | A "giga-seal" (seal resistance > 1 GΩ) is crucial for low-noise recordings. If the seal is poor, try using fresh pipettes with a clean, fire-polished tip. Ensure the cell membrane is clean before attempting to seal. |
| Vibrations | Use an anti-vibration table and ensure there are no sources of mechanical vibration near the setup. |
Issue 2: Drift in Holding Current or Unstable Baseline
Symptoms:
-
The holding current required to maintain the clamp potential gradually changes over the course of the experiment.
Possible Causes & Solutions:
| Cause | Solution |
| Drug Accumulation/Washout Issues | Ensure a stable concentration of this compound is reaching the cell. Check the perfusion system for blockages or leaks. For washout, ensure complete removal of the drug from the chamber. |
| Changes in Cell Health | Prolonged exposure to high concentrations of any drug can affect cell viability. Monitor the cell's appearance and key health indicators (e.g., resting membrane potential). Consider using a perforated patch configuration to maintain the intracellular environment. |
| Junction Potential Drift | The potential difference between the pipette and bath solutions can change over time. Re-zero the amplifier periodically, especially after solution changes. |
| Electrode Polarization | Ensure the Ag/AgCl pellet in the bath and the wire in the pipette are properly chlorided and stable. |
Quantitative Data
Due to a lack of publicly available, specific quantitative electrophysiological data for this compound, the following tables provide typical values for other common local anesthetics like lidocaine and bupivacaine, which are expected to have similar mechanisms of action. These values can serve as a general reference for understanding the potential effects of this compound.
Table 1: Comparative IC50 Values of Local Anesthetics on Voltage-Gated Sodium Channels (Nav)
| Local Anesthetic | Nav Subtype | IC50 (µM) | Preparation | Reference |
| Lidocaine | Nav1.5 | ~200 | Cardiac Myocytes | [3] |
| Bupivacaine | Nav1.5 | ~3-5 | Cardiac Myocytes | [3] |
| This compound | Not Available | Not Available |
Table 2: Effects of Local Anesthetics on Potassium (K+) Channels
| Local Anesthetic | K+ Channel Type | Effect | Approximate Concentration | Reference |
| Lidocaine | Voltage-gated K+ channels | Inhibition | 10- to 80-fold lower affinity than for Nav channels | [1] |
| Bupivacaine | Voltage-gated K+ channels | Inhibition | 4- to 10-fold lower affinity than for Nav channels | [1] |
| This compound | Not Available | Not Available |
Table 3: Modulation of GABAA Receptors by Local Anesthetics
| Local Anesthetic | Effect on GABAA Receptors | Approximate Concentration | Reference |
| Lidocaine | Potentiation of GABA-induced currents | Clinically relevant concentrations | [4] |
| Bupivacaine | Potentiation of GABA-induced currents | Clinically relevant concentrations | |
| This compound | Not Available | Not Available |
Experimental Protocols
Protocol 1: Mitigating Electrical Noise in Patch-Clamp Recordings
-
Systematic Grounding Check:
-
Power down all equipment.
-
Visually inspect all grounding wires for secure connections.
-
Connect all equipment to a single power strip which is then connected to a reliable earth ground.
-
Use a central grounding point (ground bus bar) within the Faraday cage and connect the microscope, manipulators, and perfusion system to it.
-
-
Isolate Noise Sources:
-
With the pipette in the bath, observe the baseline noise on the oscilloscope.
-
Sequentially turn off and unplug each piece of equipment (e.g., light source, camera, perfusion pump) to identify any major noise contributors.
-
-
Optimize Perfusion System:
-
If the perfusion pump is a source of noise, try running it on a separate power circuit or use a gravity-fed system.
-
Ensure the perfusion outflow is smooth and does not introduce vibrations or electrical artifacts. Grounding the outflow line with a needle can sometimes help.
-
-
Pipette and Holder Preparation:
-
Use freshly pulled, fire-polished pipettes for each recording.
-
Thoroughly clean the pipette holder with distilled water and ethanol between experiments to prevent salt crystal formation.
-
Ensure the O-rings in the pipette holder are intact and provide a good seal.
-
Protocol 2: Whole-Cell Voltage-Clamp Recording to Assess this compound's Effect on Nav Channels
-
Cell Preparation:
-
Prepare isolated neurons or cultured cells expressing the desired Nav channel subtype.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Recording Procedure:
-
Establish a stable whole-cell configuration with a giga-ohm seal.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
After obtaining a stable baseline recording, perfuse the bath with the external solution containing the desired concentration of this compound.
-
Repeat the voltage-step protocol at various time points during drug application to observe the onset of the block.
-
To assess recovery, perfuse with the control external solution to wash out the drug.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current at each voltage step before, during, and after this compound application.
-
Construct current-voltage (I-V) curves to visualize the effect of this compound on the voltage-dependence of activation.
-
Analyze the kinetics of the current to determine if this compound alters activation or inactivation rates.
-
Signaling Pathways and Experimental Workflows
General Mechanism of Local Anesthetic Action
Local anesthetics like this compound primarily act by blocking voltage-gated sodium channels in the nerve membrane. This blockade is state-dependent, meaning the drug has a higher affinity for the open and inactivated states of the channel compared to the resting state. This leads to a use-dependent block, where the inhibitory effect is more pronounced in rapidly firing neurons.
Caption: State-dependent block of sodium channels by this compound.
Experimental Workflow for Troubleshooting Artifacts
This workflow provides a logical sequence of steps to identify and resolve common artifacts encountered during patch-clamp recordings with this compound.
Caption: Systematic workflow for troubleshooting patch-clamp artifacts.
Potential Signaling Pathways Modulated by Local Anesthetics
While the primary action of local anesthetics is on ion channels, they can also influence intracellular signaling pathways, which may contribute to both their therapeutic and side effects. These interactions are often complex and can be cell-type specific.
Caption: Potential modulation of Gq-coupled signaling by local anesthetics.[5][6]
References
- 1. Molecular Devices Support Portal [support.moleculardevices.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Ca-signaling G-protein-coupled receptors: a new site of local anesthetic action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of bupivacaine on intracellular Ca2+ regulation: potential mechanisms of its myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time-dependent inhibition of G protein-coupled receptor signaling by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy comparison of Phenacaine and lidocaine for peripheral nerve block
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of local anesthetics, the quest for agents with optimal efficacy and safety profiles is perpetual. While lidocaine has long been a cornerstone for peripheral nerve blocks, a thorough evaluation of alternatives is crucial for advancing clinical practice and drug development. This guide provides a comparative analysis of phenacaine and lidocaine for peripheral nerve block applications.
It is important to note that while extensive data exists for lidocaine, there is a significant lack of published clinical or preclinical studies directly comparing the efficacy of this compound and lidocaine for peripheral nerve block. This compound, an ester-type local anesthetic, has historically been used primarily in ophthalmology.[1][2] This guide, therefore, presents a detailed overview of the known properties of each compound, supported by available experimental data for lidocaine, and outlines a framework for future comparative studies.
Physicochemical Properties: A Tale of Two Anesthetics
The clinical performance of a local anesthetic is intrinsically linked to its physicochemical properties. Factors such as molecular weight, pKa, and lipid solubility influence its potency, onset of action, and duration of anesthesia.[3][4][5]
| Property | This compound | Lidocaine |
| Chemical Classification | Ester | Amide |
| Molecular Formula | C₁₈H₂₂N₂O₂ | C₁₄H₂₂N₂O |
| Molecular Weight ( g/mol ) | 298.38 | 234.34[6] |
| pKa | Not readily available | 7.9[3] |
| Lipid Solubility | High (inferred from structure) | Moderate[3] |
| Protein Binding | Not readily available | 60-80%[7] |
Efficacy of Lidocaine in Peripheral Nerve Block
Lidocaine is a well-characterized amide-type local anesthetic widely used for peripheral nerve blocks. Its efficacy has been documented in numerous studies.
| Parameter | Value |
| Onset of Action | Rapid (< 2 to 5 minutes)[7][8] |
| Duration of Anesthesia | 0.5 to 3 hours (can be prolonged with epinephrine)[7][8] |
| Anesthetic Success Rate | High, but varies with technique and location |
One study reported a mean sensory onset time of 13.0 ± 1.02 minutes for a 0.66% lidocaine solution in an axillary-supraclavicular block.[9] Another study on intradermal injection found a mean onset of less than 2 minutes.[8] The duration of action is generally considered to be in the range of 1 to 2 hours without a vasoconstrictor and can be extended to 2 to 6 hours with the addition of epinephrine.[8]
This compound: An Anesthetic Awaiting Exploration in Peripheral Nerve Block
This compound is an ester-type local anesthetic that is primarily used for topical anesthesia in ophthalmology.[1][2] Its mechanism of action, like other local anesthetics, involves the blockade of voltage-gated sodium channels in nerve membranes, thereby preventing the generation and conduction of nerve impulses.[1] While it is also indicated for use in minor surgeries and dental procedures, there is a notable absence of quantitative data regarding its efficacy (onset time, duration of action, success rate) specifically for peripheral nerve block in the scientific literature.[1]
Mechanism of Action: A Shared Pathway
Both this compound and lidocaine exert their anesthetic effects by blocking the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the depolarization of the nerve membrane and the subsequent propagation of action potentials, leading to a reversible blockade of nerve conduction.
Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.
Experimental Workflow for Efficacy Comparison
A standardized experimental workflow is essential for the objective comparison of local anesthetics. The following diagram illustrates a typical preclinical study design.
Caption: A standard workflow for preclinical evaluation of local anesthetic efficacy.
Detailed Experimental Protocols
To facilitate future research, the following are detailed protocols for preclinical and clinical studies designed to compare the efficacy of this compound and lidocaine for peripheral nerve block.
Preclinical In Vivo Study Protocol
-
Objective: To compare the onset, duration, and efficacy of this compound and lidocaine for sciatic nerve block in a rat model.
-
Subjects: Adult male Sprague-Dawley rats (250-300g).
-
Groups:
-
Group 1: Saline control (vehicle).
-
Group 2: 1% Lidocaine hydrochloride.
-
Group 3: 1% this compound hydrochloride.
-
-
Procedure:
-
Anesthetize rats with isoflurane.
-
Inject the respective solution (0.2 mL) perineurally to the sciatic nerve.
-
Sensory Blockade Assessment: Perform the hot plate test at baseline and at regular intervals post-injection to assess thermal nociception.
-
Motor Blockade Assessment: Evaluate motor function using a rating scale at regular intervals.
-
-
Data Collection: Record the time to onset of sensory and motor block, the duration of the block, and the success rate (percentage of animals achieving a complete block).
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the outcomes between the groups.
Clinical Trial Protocol (Hypothetical)
-
Objective: To compare the efficacy and safety of this compound and lidocaine for brachial plexus block in patients undergoing upper extremity surgery.
-
Study Design: A prospective, randomized, double-blind, active-controlled trial.
-
Participants: Adult patients (ASA physical status I-II) scheduled for elective upper extremity surgery under a brachial plexus block.
-
Interventions:
-
Group A: Ultrasound-guided supraclavicular brachial plexus block with 20 mL of 1.5% lidocaine with 1:200,000 epinephrine.
-
Group B: Ultrasound-guided supraclavicular brachial plexus block with 20 mL of 1.0% this compound with 1:200,000 epinephrine (concentration to be determined by dose-finding studies).
-
-
Outcome Measures:
-
Primary: Onset time of sensory block (loss of sensation to pinprick in the distribution of the median, ulnar, radial, and musculocutaneous nerves).
-
Secondary: Duration of sensory and motor block, success rate of the block, time to first request for postoperative analgesia, and incidence of adverse events.
-
-
Procedure:
-
Obtain informed consent.
-
Administer the assigned local anesthetic via ultrasound-guided supraclavicular block.
-
Assess sensory and motor function at regular intervals until the onset of a complete block.
-
Record the time of block onset and the duration of the block postoperatively.
-
-
Statistical Analysis: Compare the primary and secondary outcomes between the two groups using appropriate statistical methods.
Conclusion and Future Directions
Lidocaine is a well-established and effective local anesthetic for peripheral nerve blocks with a rapid onset and moderate duration of action. In contrast, this compound's efficacy for this application remains largely uninvestigated, despite its known function as a local anesthetic in other contexts. The lack of comparative data underscores a significant gap in the literature.
The provided experimental protocols offer a roadmap for future studies that are essential to elucidate the potential of this compound as a viable alternative or adjunct to lidocaine in peripheral nerve blockade. Such research is critical for expanding the armamentarium of local anesthetics available to clinicians and for advancing the field of regional anesthesia.
References
- 1. firsthope.co.in [firsthope.co.in]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of local anaesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lidocaine - Wikipedia [en.wikipedia.org]
- 8. Onset and duration of intradermal mixtures of bupivacaine and lidocaine with epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Onset times and duration of analgesic effect of various concentrations of local anesthetic solutions in standardized volume used for brachial plexus blocks - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Phenacaine using NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the purity of synthesized Phenacaine. It includes detailed experimental protocols, data presentation in tabular format, and workflow visualizations to assist researchers in making informed decisions for their analytical needs.
Introduction to this compound and Purity Validation
This compound, chemically known as N,N'-bis(4-ethoxyphenyl)ethanimidamide, is a local anesthetic. Its synthesis involves the reaction of p-phenetidine with triethyl orthoacetate. The purity of the final synthesized product is critical for its safety and efficacy. NMR spectroscopy offers a powerful and quantitative method for structural elucidation and purity determination, providing detailed information about the molecular structure and the presence of any impurities.
Comparison of Analytical Methods for Purity Determination
While NMR spectroscopy is a primary method for purity assessment, other techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are also widely used. The choice of method depends on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation.
| Analytical Method | Principle | Strengths | Limitations |
| Quantitative NMR (qNMR) | The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification without a specific reference standard for each impurity. | - Provides structural information for both the analyte and impurities.- Non-destructive.- Can quantify impurities without the need for their isolated standards.- Relatively fast for routine analysis. | - Lower sensitivity compared to MS.- Signal overlap can complicate quantification.- Requires a high-field NMR spectrometer for optimal resolution. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase. | - High sensitivity and resolution for separating complex mixtures.- Well-established and widely available.- Can be coupled with various detectors (UV, MS) for enhanced specificity. | - Requires reference standards for the identification and quantification of impurities.- Method development can be time-consuming.- Does not provide direct structural information of unknown impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | - Extremely high sensitivity and selectivity.- Provides molecular weight information, aiding in impurity identification.- Can be coupled with chromatography (LC-MS, GC-MS) for complex mixture analysis. | - Typically requires reference standards for quantification.- Ionization efficiency can vary between compounds, affecting quantification.- Provides limited structural information on its own. |
Validating this compound Purity using NMR Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and purity of synthesized this compound. By analyzing the ¹H and ¹³C NMR spectra, one can verify the presence of the expected functional groups and the overall molecular structure, as well as detect and quantify any impurities.
Expected NMR Chemical Shifts for this compound
The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts for this compound. These values are based on the analysis of its chemical structure and comparison with similar compounds.
Table 1: Estimated ¹H NMR Chemical Shifts for this compound
| Proton Type | Estimated Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (amidine) | ~2.1 | Singlet | 3H |
| OCH₂CH₃ (ethoxy) | ~1.4 | Triplet | 6H |
| OCH₂CH₃ (ethoxy) | ~4.0 | Quartet | 4H |
| Aromatic CH | ~6.8 - 7.2 | Multiplet | 8H |
| NH (amidine) | Broad singlet | 1H |
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Estimated Chemical Shift (ppm) |
| C H₃ (amidine) | ~15-20 |
| OCH₂C H₃ (ethoxy) | ~14-16 |
| OC H₂CH₃ (ethoxy) | ~63-65 |
| Aromatic C H | ~114-122 |
| Aromatic C -O | ~155-157 |
| Aromatic C -N | ~140-142 |
| C =N (amidine) | ~160-165 |
Potential Impurities in this compound Synthesis
Impurities in synthesized this compound can originate from the starting materials, side reactions, or degradation of the final product.
Table 3: Potential Impurities and their Expected ¹H NMR Signals
| Impurity | Origin | Key Expected ¹H NMR Signals (ppm) |
| p-phenetidine | Unreacted starting material | Aromatic protons (~6.6-6.8), NH₂ (~3.5, broad), OCH₂CH₃ (~1.4, t; ~3.9, q) |
| Triethyl orthoacetate | Unreacted starting material | CH₃ (~1.2, t), OCH₂ (~3.5, q), CH₃ (~1.4, s) |
| N-(4-ethoxyphenyl)acetamide (Phenacetin) | Side product | Aromatic protons (~6.8-7.4), NH (~8.0, broad), OCH₂CH₃ (~1.4, t; ~4.0, q), COCH₃ (~2.1, s) |
| 4-Ethoxyaniline | Degradation product (hydrolysis) | Aromatic protons (~6.6-6.8), NH₂ (~3.5, broad), OCH₂CH₃ (~1.4, t; ~3.9, q) |
| Acetic Acid | Degradation product (hydrolysis) | CH₃ (~2.1, s), COOH (broad, ~10-12) |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Assessment
Objective: To determine the purity of the synthesized this compound by ¹H NMR using an internal standard.
Materials:
-
Synthesized this compound sample
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
High-field NMR spectrometer (≥400 MHz)
Procedure:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the internal standard into the same vial. The molar ratio of the internal standard to the sample should be chosen to give well-separated and easily integrable peaks.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent (e.g., 0.6 mL).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using quantitative parameters:
-
Sufficiently long relaxation delay (D1) (e.g., 5 times the longest T₁ value of the signals of interest).
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Process the spectrum, including phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
HPLC Method for Impurity Profiling
Objective: To separate and detect impurities in the synthesized this compound sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH adjusted). The exact ratio should be optimized for best separation.
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized this compound in the mobile phase.
-
Set the HPLC parameters:
-
Flow rate (e.g., 1.0 mL/min)
-
Injection volume (e.g., 10 µL)
-
UV detection wavelength (e.g., 254 nm)
-
-
Inject the standard and sample solutions.
-
Analyze the chromatograms to identify the main this compound peak and any impurity peaks. The relative percentage of each impurity can be estimated by the area percentage method.
Visualizing the Workflow
The following diagrams illustrate the logical flow of validating this compound purity using NMR and the decision-making process based on the results.
A Comparative Guide to the Quantification of Phenacaine: HPLC, UV-Vis Spectrophotometry, and Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comparative analysis of three common analytical techniques for the quantification of Phenacaine, a topical local anesthetic. We will explore a proposed High-Performance Liquid Chromatography (HPLC) method, alongside Ultraviolet-Visible (UV-Vis) Spectrophotometry and Capillary Electrophoresis (CE), presenting their respective experimental protocols and performance characteristics.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for the quantification of this compound and similar local anesthetics using HPLC, UV-Vis Spectrophotometry, and Capillary Electrophoresis. This allows for a direct comparison of their suitability for various research and quality control applications.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a stationary and mobile phase | Measurement of light absorption by the analyte | Separation based on electrophoretic mobility in an electric field |
| Linearity Range | Wide, typically in the µg/mL to ng/mL range. For similar local anesthetics, ranges of 1-70 µg/mL have been reported.[1][2] | Generally in the µg/mL range. For analogous compounds, linearity has been observed in the 2-25 µg/mL range.[3] | Narrower than HPLC, often in the µg/mL to ng/mL range. For local anesthetics, quantification limits can be as low as 0.31 mg/L.[4] |
| Accuracy (% Recovery) | High, typically 98-102%. For related compounds, recoveries of 82.0–108% have been achieved.[5][6] | Good, typically 98-102%. For similar compounds, recoveries are often close to 100% with an RSD <2%.[3] | High, with reported accuracies for local anesthetics ranging from 84% to 109.4%.[4] |
| Precision (%RSD) | High, with RSD values typically <2%. For similar local anesthetics, intra-day and inter-day RSDs are in the range of 1.5–8.3%.[5][6] | Good, with RSD values typically <2%.[3] | High, with intra- and inter-day precision (RSD%) for local anesthetics ranging from 1.1 to 4.8%.[4] |
| Limit of Detection (LOD) | Low, often in the ng/mL range. For similar local anesthetics, LODs can range from 0.003 mg/L to 0.8 ng/mL.[4][5] | Higher than HPLC, typically in the µg/mL range. For analogous compounds, LODs of 0.10-0.13 µg/mL have been reported.[3] | Low, comparable to or lower than HPLC, in the µg/kg to mg/L range.[4] |
| Limit of Quantification (LOQ) | Low, often in the ng/mL range. For similar local anesthetics, LOQs can range from 0.011 mg/L to 1.5 ng/mL.[4][5] | Higher than HPLC, typically in the µg/mL range. | Low, in the mg/L range. For local anesthetics, LOQs of 0.31 and 0.68 mg L−1 have been reported.[4] |
| Selectivity | High, excellent for complex matrices | Lower, prone to interference from excipients or impurities | High, excellent for separating structurally similar compounds |
| Analysis Time | Moderate, typically 5-15 minutes per sample | Fast, typically a few minutes per sample | Fast, often less than 10 minutes per sample |
| Cost | High initial investment and running costs | Low initial investment and running costs | Moderate initial investment and running costs |
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound using a proposed HPLC method, UV-Vis Spectrophotometry, and Capillary Electrophoresis.
Proposed High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on established protocols for the analysis of other local anesthetics and is expected to provide a robust and reliable quantification of this compound.[1][2][5]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
This compound hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Purified water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (or controlled at 25°C)
-
Detection Wavelength: 220 nm
-
Run Time: Approximately 10 minutes
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound hydrochloride reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: For a pharmaceutical formulation (e.g., cream, solution), accurately weigh an amount of the sample equivalent to a known concentration of this compound and dissolve it in a suitable solvent, followed by dilution with the mobile phase to fall within the calibration range. The sample may require filtration through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound peak against the corresponding concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.
UV-Vis Spectrophotometric Method
This method offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound in straightforward formulations.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents and Materials:
-
This compound hydrochloride reference standard
-
Methanol (or another suitable solvent in which this compound has good solubility and a distinct absorption maximum)
Procedure:
-
Determination of Absorption Maximum (λmax): Prepare a dilute solution of this compound hydrochloride in methanol and scan the solution in the UV-Vis spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of this compound hydrochloride in methanol (e.g., 100 µg/mL). From the stock solution, prepare a series of working standard solutions with concentrations ranging from approximately 2 µg/mL to 20 µg/mL.
-
Sample Preparation: Prepare the sample solution as described in the HPLC method, ensuring the final concentration is within the established linear range.
-
Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Quantification: Create a calibration curve by plotting the absorbance values of the standard solutions against their concentrations. Use the absorbance of the sample solution to determine the concentration of this compound from the calibration curve.
Capillary Electrophoresis (CE) Method
CE is a powerful technique that offers high separation efficiency and is particularly useful for the analysis of charged molecules like this compound.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
Reagents and Materials:
-
This compound hydrochloride reference standard
-
Sodium phosphate monobasic
-
Phosphoric acid
-
Purified water
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm)
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5
-
Applied Voltage: 20 kV
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV detection at 214 nm
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions in the background electrolyte, similar to the HPLC method.
-
Capillary Conditioning: Before the first run, and periodically, the capillary should be conditioned by flushing with 0.1 M NaOH, followed by water, and then the background electrolyte.
-
Analysis: Inject the standard and sample solutions into the CE system and record the electropherograms.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample from this curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships within the analytical processes.
Caption: Workflow for this compound quantification using HPLC.
Caption: Comparison of key features of analytical methods.
References
- 1. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of UV-Visible Spectrophotometric Method for Simultaneous Determination of Eperisone and Paracetamol in Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Potential Cross-Reactivity of Phenacaine in Immunoassays for Local Anesthetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential for phenacaine to exhibit cross-reactivity in immunoassays designed for the detection of other common local anesthetics. Due to a lack of direct experimental studies on this specific cross-reactivity, this document focuses on a theoretical comparison based on structural similarities and outlines a general experimental protocol to determine the extent of such potential interference.
Introduction
Immunoassays are widely used for the detection and quantification of various drugs, including local anesthetics, due to their high sensitivity and specificity. However, the accuracy of these assays can be compromised by the presence of structurally related compounds that cross-react with the assay's antibodies. This compound, a local anesthetic primarily used in ophthalmology, shares structural motifs with other local anesthetics, creating a potential for interference in immunoassays targeting these compounds. Understanding this potential for cross-reactivity is crucial for the accurate interpretation of screening results and for the development of highly specific analytical methods.
Structural Comparison of this compound and Other Local Anesthetics
The likelihood of cross-reactivity in an immunoassay is largely dependent on the structural similarity between the target analyte and the interfering substance. Antibodies recognize specific epitopes, which are distinct molecular features. If this compound shares key structural elements with another local anesthetic that are part of the epitope recognized by the assay's antibodies, cross-reactivity is likely to occur.
Local anesthetics are broadly classified into two groups based on their chemical linkage: esters and amides. This compound, however, is an amidine. This structural uniqueness, along with similarities in its aromatic regions to other local anesthetics, warrants a careful comparison.
Table 1: Structural and Chemical Properties of this compound and Common Local Anesthetics
| Compound | Chemical Class | Key Structural Features | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Amidine | Two p-ethoxyphenyl rings linked by an acetamidine group.[1][2][3] | C₁₈H₂₂N₂O₂ | 298.38 |
| Bupivacaine | Amide | A piperidine ring, an amide linkage, and a 2,6-dimethylphenyl group.[4][5][6] | C₁₈H₂₈N₂O | 288.43 |
| Lidocaine | Amide | A diethylamino group, an amide linkage, and a 2,6-dimethylphenyl group.[7][8][9][10][11] | C₁₄H₂₂N₂O | 234.34 |
| Procaine | Ester | A p-aminobenzoic acid ester with a diethylaminoethyl group.[12][13][14][15] | C₁₃H₂₀N₂O₂ | 236.31 |
| Tetracaine | Ester | A p-(butylamino)benzoic acid ester with a dimethylaminoethyl group.[16][17][18][19] | C₁₅H₂₄N₂O₂ | 264.36 |
The core structure of this compound, with its two ethoxy-substituted phenyl rings, presents potential epitopes that could be recognized by antibodies raised against other local anesthetics that also contain substituted aromatic rings. While the central amidine linkage is distinct from the ester or amide linkages of the other compounds, the overall shape and electronic distribution of the molecule could lead to binding with antibodies of broader specificity.
Potential for Immunoassay Cross-Reactivity
Given the structural features, the potential for this compound to cross-react in immunoassays for other local anesthetics can be hypothesized as follows:
-
Immunoassays for Amide-type Anesthetics (e.g., Bupivacaine, Lidocaine): These assays often target the substituted phenyl ring and the associated amide linkage. While this compound lacks an amide bond, the presence of two phenyl rings could lead to some degree of cross-reactivity, particularly if the antibodies are not highly specific to the amide linker region.
-
Immunoassays for Ester-type Anesthetics (e.g., Procaine, Tetracaine): These assays typically recognize the p-aminobenzoic acid (PABA) backbone or related structures. This compound's structure is significantly different from the PABA core of ester anesthetics, suggesting a lower likelihood of significant cross-reactivity. However, non-specific binding can never be entirely ruled out without experimental validation.
It is important to note that the degree of cross-reactivity is highly dependent on the specific antibodies used in a particular immunoassay kit. Polyclonal antibodies, which recognize multiple epitopes, may be more prone to cross-reactivity than highly specific monoclonal antibodies.[20]
Experimental Protocol for Determining Cross-Reactivity
To empirically determine the cross-reactivity of this compound in an immunoassay for another local anesthetic, a competitive binding experiment should be performed. The following is a general protocol that can be adapted for various immunoassay platforms (e.g., ELISA, RIA).
Objective: To quantify the percentage of cross-reactivity of this compound in an immunoassay designed for a specific local anesthetic (the "target analyte").
Materials:
-
Immunoassay kit for the target analyte (e.g., Bupivacaine ELISA kit).
-
This compound standard of known purity.
-
Target analyte standard (provided in the kit).
-
Assay buffer (provided in the kit).
-
Microplate reader or appropriate signal detection instrument.
-
Calibrated pipettes and other standard laboratory equipment.
Procedure:
-
Preparation of Standards:
-
Prepare a standard curve for the target analyte according to the immunoassay kit's instructions. This typically involves serial dilutions of the provided standard.
-
Prepare a series of dilutions of the this compound standard in the assay buffer. The concentration range should be wide enough to potentially elicit a response in the assay.
-
-
Immunoassay Procedure:
-
Follow the immunoassay kit's protocol for adding samples, antibodies, and enzyme conjugates to the microplate wells.
-
In place of the "sample," add the prepared dilutions of this compound to a set of wells.
-
Run the target analyte standards in parallel to generate a standard curve.
-
Include appropriate controls (e.g., blank, zero standard).
-
-
Data Analysis:
-
Measure the signal generated in each well using the appropriate instrument.
-
Plot the standard curve for the target analyte (signal vs. concentration).
-
For each this compound dilution, determine the concentration of the target analyte that would produce the same signal level by interpolating from the standard curve. This is the "apparent concentration."
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Concentration of Target Analyte / Concentration of this compound) x 100
-
Table 2: Example Data Table for Cross-Reactivity Calculation
| This compound Concentration (ng/mL) | Measured Signal | Apparent Target Analyte Concentration (ng/mL) | % Cross-Reactivity |
| 10 | |||
| 100 | |||
| 1000 | |||
| 10000 |
Visualizing Experimental Workflow and Structural Relationships
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the logical relationship of potential cross-reactivity based on structural similarities.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Caption: Logical relationship of potential this compound cross-reactivity.
Conclusion
While direct experimental data is lacking, a structural comparison suggests that this compound has the potential to cross-react with immunoassays for other local anesthetics, particularly those of the amide class, if the assay's antibodies have broad specificity. The distinct amidine structure of this compound may, however, limit this cross-reactivity. It is imperative for researchers and clinicians to be aware of this potential for interference and to validate their immunoassays for specificity against this compound if its presence is suspected in samples. The provided experimental protocol offers a framework for conducting such validation studies, ensuring the accuracy and reliability of immunoassay results for local anesthetics.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C18H22N2O2 | CID 7588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bupivacaine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Bupivacaine (USAN:INN:BAN) | C18H28N2O | CID 2474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Lidocaine [webbook.nist.gov]
- 9. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Lidocaine - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Procaine [webbook.nist.gov]
- 14. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Tetracaine | C15H24N2O2 | CID 5411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Tetracaine Hydrochloride | C15H25ClN2O2 | CID 8695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Investigating Potential Synergistic Effects of Phenacaine and Other Anesthetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Phenacaine and other local anesthetics, exploring the potential for synergistic effects. Due to a lack of specific experimental data on this compound combinations in the reviewed literature, this document focuses on a comparison of its known properties with those of commonly used anesthetics and outlines general principles and experimental protocols for evaluating anesthetic synergy.
Introduction to this compound
This compound is an ester-type local anesthetic, also known as holocaine, primarily used in ophthalmology for surface anesthesia.[1][2] Like other local anesthetics, its mechanism of action involves the blockade of voltage-gated sodium channels in nerve membranes.[1][3][4][5] This action prevents the influx of sodium ions necessary for the generation and conduction of nerve impulses, resulting in a localized loss of sensation.[1][3][4][5]
Comparative Analysis of Local Anesthetics
Understanding the potential for synergy begins with a comparison of the individual agents. The following table summarizes the key properties of this compound alongside common amide-type local anesthetics.
| Anesthetic | Chemical Class | Onset of Action | Duration of Action | Metabolism | Key Characteristics |
| This compound | Ester | - | - | Plasma Cholinesterases | Primarily used in ophthalmology.[1][2] |
| Lidocaine | Amide | Rapid | Short to Moderate | Hepatic | Widely used, also has antiarrhythmic properties.[6][7][8] |
| Bupivacaine | Amide | Slow | Long | Hepatic | Potent, with a notable risk of cardiotoxicity at high doses.[7][8][9] |
| Ropivacaine | Amide | Slow | Long | Hepatic | Similar to bupivacaine but with a potentially better safety profile regarding cardiotoxicity.[8] |
Potential for Synergistic Effects: A Theoretical Framework
The combination of different local anesthetics, such as an ester and an amide, is sometimes explored with the rationale of achieving a rapid onset of action (from the faster-acting agent) and a prolonged duration of anesthesia (from the longer-acting agent).[10] However, the clinical evidence for true synergy is often debated, with some studies showing no significant advantage in onset time and a potential reduction in the duration of the longer-acting agent when mixed.[10]
A synergistic interaction implies that the combined effect of the drugs is greater than the sum of their individual effects.[10] Conversely, an additive effect means the combined effect is equal to the sum of the individual effects. Antagonism would result in a combined effect that is less than the sum.
Given that this compound is an ester-type anesthetic, combining it with an amide-type anesthetic like lidocaine or bupivacaine could theoretically offer a different pharmacokinetic profile. Esters are metabolized by plasma cholinesterases, while amides undergo hepatic metabolism.[7][8] This difference in metabolic pathways could potentially reduce the risk of systemic toxicity when lower doses of each drug are combined. However, without specific experimental data, this remains a theoretical benefit that requires rigorous investigation.
Experimental Protocols for Assessing Anesthetic Synergy
To investigate the potential synergistic effects of this compound with other local anesthetics, established in vitro and in vivo models can be employed.
In Vitro Models
-
Isolated Nerve Preparations: This method involves dissecting a peripheral nerve (e.g., from a frog or rat) and mounting it in a nerve chamber. The nerve is stimulated electrically, and the compound action potential is recorded. Different concentrations of individual anesthetics and their combinations are applied to the nerve, and the degree of nerve block is measured. This allows for the determination of the concentration-response relationship and the assessment of synergistic, additive, or antagonistic effects.
-
Patch-Clamp Electrophysiology: This technique is used to study the effect of anesthetics on individual ion channels, particularly voltage-gated sodium channels, expressed in cultured cells. By measuring the changes in ion channel currents in the presence of different anesthetics and their combinations, researchers can elucidate the molecular mechanism of action and potential interactions at the channel level.[3]
In Vivo Models
-
Rodent Models of Local Anesthesia:
-
Sciatic Nerve Block Model: In this model, a local anesthetic solution is injected near the sciatic nerve of a rat or mouse. The efficacy of the anesthetic is assessed by measuring the motor and sensory block. Motor block can be evaluated by observing the animal's gait and righting reflex, while sensory block is often determined by the response to a thermal or mechanical stimulus (e.g., tail-flick test, von Frey filaments). The onset, duration, and intensity of the block are recorded for individual anesthetics and their combinations.
-
Intradermal Anesthesia Model: This involves injecting the anesthetic solution intradermally into the back of a rodent. The anesthetic effect is then assessed by measuring the response to a painful stimulus, such as a pinprick or electrical stimulation, at the site of injection.
-
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of two local anesthetics.
Caption: Workflow for assessing anesthetic synergy.
Signaling Pathway of Local Anesthetics
The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels within the nerve cell membrane.
Caption: Mechanism of local anesthetic action.
Logical Relationship of Potential Drug Interactions
The interaction between two anesthetics can be categorized as synergistic, additive, or antagonistic.
Caption: Types of anesthetic drug interactions.
Conclusion
While there is a clear theoretical basis for investigating the synergistic potential of this compound with other local anesthetics, particularly amide-type agents, there is a significant lack of direct experimental evidence in the current scientific literature. The provided experimental protocols offer a roadmap for future research in this area. Such studies would be invaluable for determining if combinations involving this compound could offer a clinical advantage in terms of onset, duration, and safety profile. Until such data is available, the use of this compound in combination with other anesthetics should be approached with caution and would be considered an off-label application.
References
- 1. firsthope.co.in [firsthope.co.in]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nysora.com [nysora.com]
- 6. Selected Drug Interactions [metdental.ecepartners.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Adverse effects and drug interactions associated with local and regional anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Phenacaine vs. Cocaine: A Historical and Efficacy Comparison in Ophthalmic Applications
A comprehensive review of two landmark topical anesthetics in ophthalmology, comparing their historical significance, mechanisms of action, and clinical efficacy based on available data.
Introduction
The advent of topical anesthesia revolutionized ophthalmic surgery, transforming it from a high-risk, pain-inflicted ordeal into a precise and manageable procedure. At the forefront of this revolution were two key compounds: cocaine, the first discovered topical anesthetic, and phenacaine, an early synthetic alternative. This guide provides a detailed comparison of these two agents, focusing on their historical context, efficacy, and mechanisms of action in ophthalmic applications, tailored for researchers, scientists, and drug development professionals.
Historical Development
The use of cocaine as a local anesthetic was a pivotal moment in medical history. In 1884, Austrian ophthalmologist Carl Koller demonstrated that a solution of cocaine could render the cornea insensitive to pain, paving the way for the first pain-free eye surgeries.[1] This discovery was a significant breakthrough, as general anesthesia at the time posed considerable risks for ophthalmic procedures.[2]
Efficacy Comparison
Direct comparative clinical trials between this compound and cocaine are scarce in the available scientific literature, particularly in modern research. The comparison of their efficacy is therefore based on historical accounts and data from individual studies.
Table 1: Efficacy of this compound vs. Cocaine in Ophthalmic Anesthesia
| Parameter | This compound (Holocaine) | Cocaine |
| Concentration | 1% solution | 4% topical solution[4][5] |
| Onset of Action | Data not available in recent clinical trials | Approximately 1 minute[6] |
| Peak Effect | Data not available in recent clinical trials | Approximately 5 minutes[6] |
| Duration of Anesthesia | Data not available in recent clinical trials | ≥ 30 minutes[6] |
Mechanism of Action
Both this compound and cocaine are local anesthetics that function by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][7] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The result is a temporary and localized loss of sensation.
Cocaine, however, possesses a dual mechanism of action. In addition to blocking sodium channels, it also inhibits the reuptake of norepinephrine at sympathetic nerve terminals.[7] This leads to an accumulation of norepinephrine in the synaptic cleft, causing vasoconstriction of blood vessels in the conjunctiva and a mydriatic (pupil-dilating) effect. This vasoconstrictive property was historically advantageous in reducing bleeding during surgery.
References
- 1. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allaboutvision.com [allaboutvision.com]
- 3. Corneal Sensitivity Testing Procedure for Ophthalmologic and Optometric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. Articles [globalrx.com]
- 6. publications.aap.org [publications.aap.org]
- 7. Cocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Phenacaine and its Putative Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenacaine, a topical anesthetic, has a history of clinical use. However, publicly available data on its metabolism and quantitative analysis in biological matrices is scarce. This guide provides a comparative overview of proposed analytical methodologies for the determination of this compound and its putative metabolites. Drawing parallels with the structurally similar compound, phenacetin, we outline hypothetical metabolic pathways and present detailed protocols for quantitative analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document is intended to serve as a foundational resource for researchers initiating studies on the pharmacokinetics and metabolism of this compound.
Introduction
This compound is a local anesthetic that has been utilized in ophthalmology and dentistry. Despite its use, there is a notable lack of comprehensive studies detailing its metabolic fate and validated methods for its quantification in biological fluids such as plasma and urine. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for modern drug development and safety assessment.
This guide aims to bridge the current information gap by proposing analytical strategies for the quantitative analysis of this compound and its potential metabolites. Due to the limited direct data on this compound's biotransformation, we have inferred potential metabolic pathways based on the well-documented metabolism of phenacetin, a compound with significant structural similarity to this compound.
We present a comparison of two robust analytical techniques: HPLC-UV, a widely accessible method, and LC-MS/MS, the gold standard for sensitivity and selectivity in bioanalysis.[1] Detailed experimental protocols, from sample preparation to instrumental analysis, are provided to offer a practical starting point for method development and validation.
Putative Metabolic Pathway of this compound
The metabolic pathway of this compound has not been extensively elucidated in published literature. However, based on its chemical structure, which features an ethoxy group and an acetamidine moiety, and the known biotransformation of the analogous compound phenacetin, a hypothetical metabolic pathway can be proposed. Phenacetin undergoes O-deethylation to form paracetamol (acetaminophen) and N-deacetylation to form phenetidine.[2][3][4][5][6][7]
By analogy, this compound is likely to undergo two primary Phase I metabolic reactions:
-
O-deethylation: The ethoxy group on the phenoxy ring is likely to be a primary site for metabolism by cytochrome P450 enzymes, leading to the formation of a hydroxylated metabolite.
-
Hydrolysis: The amidine linkage may be susceptible to hydrolysis, resulting in the cleavage of the molecule.
These initial metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.[8]
Caption: Hypothetical metabolic pathway of this compound.
Sample Preparation Methodologies
Effective sample preparation is crucial for removing interferences from complex biological matrices like plasma and urine, thereby enhancing the accuracy and sensitivity of the analytical method.[9] The choice of technique depends on the analyte's properties and the required level of cleanliness.
Protein Precipitation (PPT)
This is a rapid and simple method for removing proteins from plasma or serum samples. It is often suitable for initial sample clean-up, particularly before LC-MS/MS analysis.
-
Protocol:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
-
Liquid-Liquid Extraction (LLE)
LLE is a more selective sample preparation technique that can provide a cleaner extract than PPT.
-
Protocol:
-
To 500 µL of plasma or urine sample, add an internal standard and 50 µL of 1M sodium hydroxide to basify the sample.
-
Add 2 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE)
SPE offers the highest degree of selectivity and concentration, resulting in the cleanest extracts, which is often necessary for HPLC-UV analysis to minimize matrix effects.
-
Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 1 mL of the biological sample (pre-treated with a buffer to adjust pH if necessary).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Caption: Overview of sample preparation workflows.
Comparative Analysis of Quantitative Methods
The selection of an analytical technique is a critical decision based on the required sensitivity, selectivity, available instrumentation, and the specific goals of the study. Below is a comparison of proposed HPLC-UV and LC-MS/MS methods for the quantification of this compound and its putative metabolites.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of analytes in the microgram to nanogram per milliliter range.
-
Proposed Experimental Protocol:
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile and 20 mM phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: To be determined by UV scan of this compound (likely around 280 nm).
-
Internal Standard: A structurally similar compound not expected to be present in the sample, such as phenacetin or another local anesthetic.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed, allowing for quantification at the picogram per milliliter level.[1]
-
Proposed Experimental Protocol:
-
Chromatographic Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm) for fast chromatography.
-
Mobile Phase: A gradient of methanol or acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its putative metabolites.
-
Internal Standard: A stable isotope-labeled version of this compound (e.g., this compound-d5) is ideal.
-
Data Presentation and Comparison
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromatographic separation. | High; based on both retention time and specific MRM transitions. |
| Sensitivity (LOD/LOQ) | Typically in the ng/mL range. | Can achieve pg/mL to fg/mL levels. |
| Sample Preparation | Often requires extensive clean-up (e.g., SPE) to reduce matrix interference. | Can often be used with simpler sample preparation (e.g., PPT). |
| Run Time | Generally longer (10-20 minutes). | Can be very short (2-5 minutes) with UPLC/UHPLC systems. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance. |
| Confirmation of Identity | Based on retention time only. | High confidence in identity based on retention time and multiple ion transitions. |
| Metabolite Identification | Not suitable for unknown metabolite identification. | Capable of identifying and structuring elucidating unknown metabolites. |
Method Validation
Any developed analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
While there is a significant lack of published data on the quantitative analysis of this compound and its metabolites, this guide provides a comprehensive framework for researchers to develop and validate their own analytical methods. By leveraging knowledge from the structurally similar compound phenacetin and employing modern analytical techniques like HPLC-UV and LC-MS/MS, it is possible to establish robust and reliable methods for pharmacokinetic and metabolic studies of this compound. The proposed protocols and comparative data herein serve as a valuable starting point for such endeavors, encouraging further research into the ADME properties of this anesthetic.
References
- 1. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 2. Combined assay for phenacetin and paracetamol in plasma using capillary column gas chromatography-negative-ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. Estimation of phenacetin and paracetamol in plasma and urine by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of acetaminophen and phenacetin in plasma by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of phenacetin metabolites in human urine after administration of phenacetin-C2H3: measurement of futile metabolic deacetylation via HPLC/MS-SPE-NMR and HPLC-ToF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II | Pharmaguideline [pharmaguideline.com]
- 9. google.com [google.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Phenacaine
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Phenacaine, a local anesthetic, requires careful handling and specific disposal procedures due to its potential harm if swallowed and its high toxicity to aquatic life with long-lasting effects. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of a spill, the area should be evacuated and ventilated. The spill should be absorbed with an inert, non-combustible material such as vermiculite, sand, or earth. The contaminated absorbent material must then be collected and placed in a sealed container for disposal as hazardous waste. Surfaces and equipment that have come into contact with this compound should be decontaminated by scrubbing with alcohol.
Core Disposal Principle: Professional Hazardous Waste Management
The primary and mandated method for the disposal of this compound and its containers is through a licensed and approved hazardous waste disposal company.[1][2] Due to its hazardous nature, this compound should never be disposed of down the drain or in regular trash.[3] Such actions can lead to the contamination of water systems, posing a significant threat to aquatic ecosystems.[1]
The general workflow for the proper disposal of this compound waste is as follows:
-
Segregation : Isolate this compound waste from non-hazardous laboratory waste. This includes any contaminated lab supplies such as gloves, pipette tips, and absorbent materials.
-
Containment : Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound.
-
Labeling : The waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general lab traffic.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a contracted professional waste disposal service to schedule a pickup.
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not broadly established and depend on local regulations, the following table summarizes key hazard data that underscores the need for professional disposal.
| Parameter | Value | Reference |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects (Category 1) | [1] |
| LD50 (Intraperitoneal, mouse) | 80 mg/kg | [3] |
| LD50 (Intravenous, mouse) | 17.6 mg/kg | [3] |
Experimental Protocols
No specific experimental protocols for the in-lab neutralization or deactivation of this compound waste are recommended. The standard and required protocol is the collection and transfer of the hazardous waste to a licensed disposal facility. Any attempt to chemically treat the waste in-house without a validated and approved procedure can be dangerous and may violate regulations. The ultimate disposal of such hazardous pharmaceutical waste is typically through high-temperature incineration by the specialized waste management company.
This compound Disposal Workflow
The logical relationship for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory requirements are met, from the point of generation to the final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Phenacaine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the proper handling and disposal of Phenacaine, a local anesthetic. Adherence to these procedural guidelines is critical to ensure personal safety and minimize environmental impact.
Hazardous Properties and Safety Precautions
This compound hydrochloride is classified as harmful if swallowed.[1] While no specific occupational exposure limits have been established, it is crucial to handle this compound with care to avoid contact and inhalation.[1][2]
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is necessary when handling this compound. The following PPE is required:
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes.[2]
-
Body Protection: An impervious lab coat or gown should be worn to protect the skin.[2]
-
Respiratory Protection: Use a suitable respirator, especially when handling the powder form or when there is a risk of aerosol formation.[2]
Quantitative Data
Due to the limited availability of specific exposure data for this compound, a comprehensive quantitative table is not feasible. However, the following toxicological information is available:
| Data Point | Value | Species |
| LD50 (Intraperitoneal) | 80 mg/kg | Mouse |
Note: LD50 refers to the lethal dose at which 50% of the test subjects die. This value indicates a moderate level of toxicity.
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for the safe handling of this compound in a laboratory setting.
Pre-Handling Preparations:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: Ensure a properly functioning chemical fume hood is available. All handling of this compound powder should be performed within the fume hood to minimize inhalation exposure.
-
PPE Check: Inspect all PPE for integrity. Ensure you have the correct types of gloves, eye protection, and lab coat.
-
Emergency Equipment: Locate the nearest safety shower and eyewash station. Ensure they are accessible and in working order.
-
Spill Kit: Have a chemical spill kit readily available in the laboratory.
Handling this compound Powder:
-
Work in a Fume Hood: Always weigh and handle this compound powder inside a certified chemical fume hood.
-
Avoid Dust Formation: Handle the powder gently to avoid creating dust.
-
Use Appropriate Tools: Use clean spatulas and weighing boats for transferring the powder.
-
Dissolving: When preparing solutions, add the powder to the solvent slowly to avoid splashing.
Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area, including the balance and any equipment used, with an appropriate solvent (e.g., 70% ethanol) to remove any residual this compound.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams. It should be treated as a hazardous chemical waste.[3]
-
Solid Waste:
-
Place contaminated solid waste, such as used gloves, weighing boats, and paper towels, into a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.[2]
-
-
Disposal Method:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[2]
-
For unused or expired this compound that is not on an FDA flush list, it can be disposed of in the trash after being mixed with an unappealing substance like dirt or used coffee grounds and sealed in a plastic bag.[4] However, institutional chemical waste procedures should be followed first.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
